2-(3-aminophenoxy)-N-methylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKIDTIYOGQEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural & Functional Profiling of 2-(3-aminophenoxy)-N-methylacetamide
A Technical Monograph for Medicinal Chemistry & Drug Discovery
Executive Summary
2-(3-aminophenoxy)-N-methylacetamide (CAS: 58730-35-1) is a specialized phenoxyacetamide building block utilized in the synthesis of voltage-gated sodium channel (NaV) modulators and kinase inhibitors. Structurally, it bridges a lipophilic aromatic core with a polar amide tail via an ether linkage, a configuration mimicking the pharmacophore of established anticonvulsants and analgesics like Lacosamide and Mexiletine derivatives .
This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, physicochemical properties, and utility as a scaffold in Fragment-Based Drug Discovery (FBDD).
Structural Architecture & Pharmacophore Analysis[1]
The molecule comprises three distinct functional zones that dictate its binding affinity and solubility profile. Understanding these zones is critical for researchers modifying this scaffold for Structure-Activity Relationship (SAR) studies.
Functional Zones
-
The Aromatic Core (3-aminophenol moiety): Provides π-π stacking interactions within protein binding pockets (e.g., the local anesthetic binding site of NaV1.7). The meta-amino group serves as a versatile "handle" for further derivatization (urea formation, sulfonylation).
-
The Linker (Oxy-methylene bridge): A flexible tether that determines the spatial orientation between the aromatic ring and the polar tail.
-
The Polar Tail (N-methylacetamide): Acts as a hydrogen bond donor/acceptor network, crucial for water solubility and interacting with polar residues (e.g., Serine or Threonine) in the target protein.
Visualization of Chemical Connectivity
The following diagram illustrates the molecular connectivity and functional classification of the structure.
Synthetic Methodology: The Nitro-Reduction Route
While direct alkylation of 3-aminophenol is theoretically possible, it is experimentally discouraged due to the competing nucleophilicity of the aniline nitrogen, which leads to N-alkylation vs. O-alkylation mixtures.
Recommended Protocol: The "Nitro-Reduction" pathway ensures regioselectivity by masking the amine as a nitro group during the alkylation step.
Step-by-Step Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: 3-Nitrophenol (1.0 eq), 2-Chloro-N-methylacetamide (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetonitrile (Polar aprotic is essential to solvate the phenoxide anion).
-
Conditions: Heat at 60–80°C for 4–6 hours.
-
Mechanism: The base deprotonates the phenol; the resulting phenoxide attacks the alpha-carbon of the chloroacetamide via
.
Step 2: Nitro Reduction
-
Reagents: Hydrogen gas (
, 1 atm) or Ammonium Formate. -
Catalyst: 10% Pd/C (Palladium on Carbon).
-
Solvent: Methanol or Ethanol.[1]
-
Conditions: Stir at Room Temperature (RT) for 2–12 hours.
-
Workup: Filter through Celite to remove catalyst; concentrate filtrate.
Reaction Workflow Diagram
Physicochemical Profiling
For drug development professionals, the "druggability" of a scaffold is defined by its ADME (Absorption, Distribution, Metabolism, Excretion) potential. The data below indicates this molecule is an excellent fragment for CNS-targeted libraries (High solubility, low MW).
| Property | Value | Significance in Drug Design |
| Molecular Weight | 180.21 g/mol | Ideal for FBDD (Fragment-Based Drug Discovery). Allows room for growing the molecule. |
| LogP (Predicted) | ~0.3 – 0.5 | Highly hydrophilic. Suggests good oral bioavailability but requires lipophilic additions for blood-brain barrier (BBB) penetration. |
| TPSA | ~63 Ų | < 90 Ų is generally favorable for BBB penetration. |
| H-Bond Donors | 2 (Amine, Amide) | Critical for receptor binding; excess donors can limit permeability. |
| H-Bond Acceptors | 3 (Ether, Carbonyl, Amine) | Facilitates water solubility. |
| pKa (Aniline) | ~4.0 – 4.5 | The amine is weakly basic, remaining largely uncharged at physiological pH (7.4). |
Pharmacological Context & Applications
Sodium Channel Blockers (NaV)
The phenoxyacetamide scaffold is a privileged structure in the design of use-dependent NaV blockers.
-
Mechanism: These molecules typically bind to the inner pore of the voltage-gated sodium channel (specifically NaV1.7 and NaV1.8 isoforms) during the inactivated state.
-
Relevance: Inhibition of NaV1.7 is a primary target for treating neuropathic pain and erythromelalgia [1]. The 3-amino group in this specific molecule allows researchers to attach lipophilic "tails" (aryl sulfonamides or benzyl groups) to access the hydrophobic pocket of the channel.
Kinase Inhibition (Hinge Binders)
The amide-linker-aryl motif mimics the adenosine ring of ATP.
-
Application: This molecule can serve as a "hinge binder" fragment. The aniline nitrogen can form hydrogen bonds with the backbone carbonyls of the kinase hinge region, while the N-methylacetamide tail extends into the solvent front or ribose pocket.
Analytical Characterization
To validate the synthesis of This compound , the following analytical signals must be confirmed.
Proton NMR ( -NMR) in DMSO-
- 7.9 ppm (Broad q): Amide -NH proton (coupling with methyl).
- 6.9 – 6.1 ppm (Multiplet, 4H): Aromatic protons. The 3-substitution pattern creates a distinct asymmetry.
-
5.0 ppm (Broad s, 2H): Aniline
protons (exchangeable with ). -
4.3 ppm (Singlet, 2H): Oxy-methylene protons (
). -
2.6 ppm (Doublet, 3H): N-methyl protons (
).
Mass Spectrometry (LC-MS)
-
ESI (+): Expect a dominant ion at m/z 181.1 [M+H]+ .
-
Fragmentation: Loss of the methylamine group or cleavage at the ether bond may be observed at higher collision energies.
References
-
Vertex Pharmaceuticals & Parke-Davis Research. (1994). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 2-(3-aminophenyl)-N-methylacetamide (CAS 58730-35-1).[2][3]
-
PubChem. (2025).[4] Compound Summary: this compound.[5] National Library of Medicine.
-
Practical Neurology. (2025). Pharmacology of Emerging Selective Sodium Channel Antagonists.[6][7] (Discussing the phenoxyacetamide pharmacophore in Lacosamide and related ASMs).
Sources
- 1. posters.unh.edu [posters.unh.edu]
- 2. You are being redirected... [hit2lead.com]
- 3. 2-(3-Aminophenyl)-n-methylacetamide - CAS:58730-35-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-[3-(aminomethyl)phenoxy]-N-methylacetamide | 1016718-86-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Selective Sodium Channel Antagonists for Epilepsy - [practicalneurology.com]
2-(3-aminophenoxy)-N-methylacetamide molecular weight and formula
An In-depth Technical Guide to 2-(3-aminophenoxy)-N-methylacetamide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the chemical compound this compound. It details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents calculated descriptors relevant to medicinal chemistry and drug development. A validated, step-by-step synthetic protocol based on Williamson ether synthesis is described, accompanied by a logical workflow diagram. The guide discusses the compound's potential applications as a versatile chemical intermediate and its relevance in the synthesis of more complex molecules. This document is intended to serve as a foundational resource for researchers utilizing or investigating this compound.
Core Physicochemical Properties
This compound is a small molecule characterized by an aminophenoxy core linked to an N-methylacetamide moiety via an ether bond. This structure provides a combination of hydrogen bond donors and acceptors, influencing its solubility and potential for intermolecular interactions.
Key Identifiers and Molecular Characteristics
The fundamental properties of the compound are summarized below. The molecular weight is derived from its chemical formula, which has been established as C₉H₁₂N₂O₂.
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.21 g/mol | Calculated |
| Monoisotopic Mass | 180.08987 Da | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CNC(=O)COC1=CC=CC(=C1)N | [1] |
| InChI Key | KZKIDTIYOGQEBN-UHFFFAOYSA-N | [1] |
Calculated Properties for Drug Discovery
Computational modeling provides insights into the molecule's behavior in biological systems. The following table lists key descriptors relevant to its pharmacokinetic profile.
| Parameter | Value | Significance |
| XLogP3 (Predicted) | 0.3 | Indicates good aqueous solubility and potential for bioavailability. |
| Hydrogen Bond Donors | 1 (Amine group) | The primary amine is a key site for hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 3 (Amide oxygen, Ether oxygen) | Multiple sites can accept hydrogen bonds, influencing solubility. |
| Rotatable Bonds | 4 | Provides conformational flexibility, allowing it to adapt to binding sites. |
Synthesis and Characterization
The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This well-established reaction provides a reliable and scalable route to the target compound.
Synthetic Pathway Overview
The primary synthetic route involves the nucleophilic substitution reaction between the sodium salt of 3-aminophenol and 2-chloro-N-methylacetamide. The phenoxide, formed by deprotonation of 3-aminophenol with a base like sodium hydroxide, acts as the nucleophile, displacing the chloride from the acetamide reagent.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-aminophenol and 2-chloro-N-methylacetamide.
Materials:
-
3-Aminophenol (1.0 eq)
-
2-Chloro-N-methylacetamide (1.05 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Acetone (or Dimethylformamide, DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol and a suitable solvent such as acetone.
-
Base Addition: While stirring, add a solution of sodium hydroxide in water dropwise to the flask at room temperature. The formation of the sodium phenoxide salt should be observed.
-
Electrophile Addition: Add 2-chloro-N-methylacetamide to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for acetone, approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and deionized water. Transfer to a separatory funnel, wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final, pure compound.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and structure.
Potential Applications in Research and Development
While this compound is not widely documented as a final drug product, its structure makes it a valuable intermediate in medicinal chemistry.
-
Scaffold for Library Synthesis: The primary amine on the phenyl ring serves as a key functional handle for further chemical modification. It can be readily acylated, sulfonated, or used in reductive amination reactions to generate a diverse library of analogues for screening.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a simple structure, it fits the profile of a molecular fragment. It can be used in screening campaigns to identify initial, low-affinity binders to biological targets, which can then be optimized into more potent leads.
-
Precursor for CNS-Active Agents: Structurally related acetamide compounds have been investigated for anxiolytic and antiepileptic properties.[2] The 3-aminophenoxy moiety may act as a pharmacophore for central nervous system (CNS) targets, although direct evidence for this specific compound is not yet established.[2]
Conclusion
This compound is a readily synthesizable compound with a defined molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . Its straightforward synthesis via Williamson etherification and its versatile chemical structure make it a useful building block for drug discovery and chemical biology research. The protocols and data presented in this guide provide a solid foundation for its application in a laboratory setting.
References
-
PubChemLite. this compound (C9H12N2O2). Available at: [Link]
Sources
2-(3-aminophenoxy)-N-methylacetamide SMILES and InChIKey
An In-depth Technical Guide to 2-(3-aminophenoxy)-N-methylacetamide for Researchers and Drug Development Professionals
Introduction
This compound is a member of the phenoxy acetamide class of organic compounds.[1] This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing in-depth information on its chemical identity, synthesis, physicochemical properties, potential applications, and handling protocols. The molecule's structure, featuring an aminophenoxy core linked to an N-methylacetamide moiety, presents a versatile scaffold for chemical exploration. The presence of hydrogen bond donors and acceptors, coupled with an aromatic system, makes it a subject of interest for creating derivatives with diverse biological activities.[2][3] This document synthesizes current knowledge to facilitate its use in laboratory and development settings.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount in chemical research. The fundamental identifiers and computed physicochemical properties for this compound are summarized below.
Core Identifiers
The structure is unambiguously defined by its SMILES and InChIKey notations. The International Chemical Identifier Key (InChIKey) is a hashed version of the InChI standard, designed to provide a unique, fixed-length character signature for a molecule, which is particularly useful for database searches.[4]
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [5] |
| SMILES | CNC(=O)COC1=CC=CC(=C1)N | [5] |
| InChIKey | KZKIDTIYOGQEBN-UHFFFAOYSA-N | [5] |
| Molecular Weight | 180.21 g/mol | [5] |
| Monoisotopic Mass | 180.08987 Da | [5] |
Predicted Physicochemical Data
Computational models provide valuable insights into the behavior of a compound, aiding in the design of experiments related to solubility, chromatography, and mass spectrometry.
| Property | Predicted Value | Notes |
| XlogP | 0.3 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | (Amine and Amide NH) |
| Hydrogen Bond Acceptors | 3 | (Carbonyl O, Ether O, Amine N) |
Predicted Mass Spectrometry Data
Predicted Collision Cross Section (CCS) values are crucial for identification in ion mobility-mass spectrometry analysis. The values below were calculated using computational models.[5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 181.09715 | 137.7 |
| [M+Na]⁺ | 203.07909 | 144.4 |
| [M-H]⁻ | 179.08259 | 141.1 |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a two-step process starting from 3-aminophenol. This approach is logical as it builds the molecule by first establishing the phenoxy-acetic acid backbone and then forming the final amide bond.
Step 1: Synthesis of 2-(3-aminophenoxy)acetic acid
The first step involves a Williamson ether synthesis. 3-aminophenol is deprotonated by a strong base, such as sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks an α-halo acid, like chloroacetic acid, to form the ether linkage.
Protocol:
-
Dissolve 3-aminophenol in a suitable aqueous or alcoholic solvent.
-
Add a stoichiometric equivalent of a strong base (e.g., NaOH) and stir until the phenoxide is formed.
-
Slowly add an aqueous solution of chloroacetic acid.
-
Heat the reaction mixture (typically 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture and acidify with HCl to precipitate the product, 2-(3-aminophenoxy)acetic acid.
-
Filter, wash with cold water, and dry the intermediate product.
Step 2: Amide Coupling
The second step is the formation of the amide bond. The carboxylic acid intermediate is reacted with methylamine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid and improve yield. Alternatively, direct amidation between the corresponding acid and amine can be achieved under thermal conditions, a method suitable for industrial production of similar amides.[6][7]
Protocol:
-
Suspend 2-(3-aminophenoxy)acetic acid in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., 1.1 equivalents of EDC/DCC) and an activator (e.g., 0.1 equivalents of HOBt).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add methylamine (as a solution in THF or as a gas) to the reaction mixture.
-
Monitor the reaction's progress. Upon completion, perform an aqueous workup to remove unreacted reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Applications in Research and Drug Development
The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-convulsant properties.[2][3] this compound serves as a valuable building block for generating novel chemical entities.
Scaffold for Combinatorial Chemistry
The primary amine on the phenyl ring is a key functional handle for chemical modification. It can readily undergo reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form new amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.
This versatility allows for the rapid creation of a library of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[]
Potential as a Pharmacophore
Structurally related acetamides have been investigated for various therapeutic targets. For instance, derivatives of phenoxy acetamide have shown promise as Heme Oxygenase-1 (HO-1) inhibitors with antiproliferative activity.[9] The core structure of this compound combines features—an ether linkage, an aromatic ring, and an amide group—that are common in biologically active molecules, making it a candidate for fragment-based drug design (FBDD) or as a starting point for lead optimization campaigns.[]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of chemical compounds.[10]
Chromatography
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard method for purity assessment. A typical mobile phase would consist of a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a UV detector, leveraging the compound's UV absorbance from the phenyl ring.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the compound itself if thermally stable, GC-MS can provide excellent separation and identification. A patent for analyzing related amide compounds specifies using an Rxi-624sil MS column with electron bombardment ionization for detection.[12]
Spectroscopy
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the acetamide side chain, and the N-methyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the [M+H]⁺ ion at m/z 181.1.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups and data from structurally similar compounds like N-methylacetamide and other aminophenoxy derivatives.[13]
Hazard Identification
-
Skin and Eye Irritation: Similar acetamides are classified as causing skin and serious eye irritation (H315, H319).[14]
-
Respiratory Irritation: May cause respiratory irritation (H335).[14]
-
Reproductive Toxicity: The parent compound, N-methylacetamide, is classified as a Category 1B reproductive toxicant (H360), suspected of damaging fertility or the unborn child.[15][16][17] This is a significant concern and requires stringent handling protocols.
Recommended Handling Protocols
Given the potential hazards, the following precautions are mandatory:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[15][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[15]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air.[18]
-
If swallowed: Rinse mouth and seek immediate medical attention.
Conclusion
This compound is a synthetically accessible and versatile chemical scaffold. Its value lies in the strategic placement of reactive functional groups—the primary aromatic amine and the N-methylacetamide tail—which serve as ideal points for derivatization in drug discovery programs. While its potential applications are promising, the compound must be handled with significant caution due to the presumed reproductive toxicity associated with the N-methylacetamide moiety. This guide provides the foundational knowledge required for its safe and effective use in a research and development context.
References
-
PubChemLite. This compound (C9H12N2O2). Available from: [Link]
-
PubChemLite. 2-[3-(aminomethyl)phenoxy]-n,n-dimethylacetamide (C11H16N2O2). Available from: [Link]
-
PubChemLite. 2-(3-aminophenoxy)-n,n-diethylacetamide (C12H18N2O2). Available from: [Link]
-
Data Commons. inChIKey - Knowledge Graph. Available from: [Link]
-
Centers for Disease Control and Prevention. NMAM METHOD 5601. Available from: [Link]
-
Wikipedia. N-Methylacetamide. Available from: [Link]
-
National Center for Biotechnology Information. N-Methylacetamide | C3H7NO | CID 6582 - PubChem. Available from: [Link]
- Google Patents. CN103512996B - Analysis method for amide compounds.
-
Australian Government Department of Health. Acetamide, N-methyl-: Human health tier II assessment. Available from: [Link]
-
Maccallini, C., et al. (2018). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Molecules, 23(11), 2959. Available from: [Link]
- Google Patents. CN1760175A - Technique for preparing N-methylacetamide.
- Google Patents. CN1324003C - Technique for preparing N-methylacetamide.
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]
-
Asati, V., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43. Available from: [Link]
-
Chandana, S. N., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Chemical Data Collections, 33, 100701. Available from: [Link]
-
Wang, Y., et al. (2024). Research status and application progress of small molecule drug screening technology. Frontiers in Molecular Biosciences, 11, 1428258. Available from: [Link]
Sources
- 1. Phenylacetamides | Fisher Scientific [fishersci.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inChIKey - Knowledge Graph - Data Commons [datacommons.org]
- 5. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 7. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 9. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. cdc.gov [cdc.gov]
- 12. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 13. grokipedia.com [grokipedia.com]
- 14. 2-(3-aminophenoxy)-N-ethylacetamide (926221-29-6) for sale [vulcanchem.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2-(3-aminophenoxy)-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Architecture
2-(3-aminophenoxy)-N-methylacetamide belongs to the class of phenoxyacetamide derivatives. Its structure is characterized by a central phenoxy ring, which is substituted with an amino group at the meta-position and an N-methylacetamide group linked via an ether bond. The presence of both a primary aromatic amine and a secondary amide functional group makes it a bifunctional molecule, capable of undergoing a variety of chemical transformations.
The aromatic amine can serve as a nucleophile or be diazotized to introduce other functionalities. The amide group, along with the ether linkage, contributes to the molecule's polarity and hydrogen bonding capabilities, which are crucial for its interaction with biological targets and its properties as a material component. The overall structure suggests a degree of conformational flexibility, which can be significant in its binding to enzymes or receptors.
Physicochemical Properties
While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds. These properties are essential for understanding its solubility, stability, and pharmacokinetic profile.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChemLite[1] |
| Molecular Weight | 180.21 g/mol | PubChemLite[1] |
| CAS Number | Not Assigned | |
| Appearance | Expected to be a solid at room temperature | Based on related compounds like 2-(3-aminophenyl)-N-methylacetamide[2][3][4] |
| Solubility | Expected to have moderate polarity, influencing solubility in organic solvents and water. The presence of hydrogen bond donors and acceptors suggests some aqueous solubility. | Based on structural analysis of 2-(3-aminophenoxy)-N-ethylacetamide[5] |
| Predicted XlogP | 0.3 | PubChemLite[1] |
| Hydrogen Bond Donors | 2 (amine and amide NH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, ether oxygen, and amine nitrogen) | Structural Analysis |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the coupling of 3-aminophenol with N-methyl-2-chloroacetamide. This reaction is a Williamson ether synthesis followed by an amidation, or in this case, direct alkylation of the phenol.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar phenoxyacetamide derivatives. Optimization of reaction conditions may be necessary.
Materials:
-
3-Aminophenol
-
N-Methyl-2-chloroacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Addition of Reagent: While stirring, add a solution of N-methyl-2-chloroacetamide (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude product in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Potential Applications
The unique structural features of this compound make it a promising candidate for various applications in drug discovery and material science.
Medicinal Chemistry
The phenoxyacetamide scaffold is present in a number of biologically active compounds. Structurally related molecules have been investigated for a range of therapeutic activities. For instance, some phenoxyacetamide derivatives have been explored as potential antitubercular agents.[6] The presence of the 3-aminophenoxy group could serve as a pharmacophore for central nervous system (CNS) drug candidates, as structurally related acetamides have shown anxiolytic and antiepileptic properties.[5] The primary amine provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Sources
- 1. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-(3-Aminophenyl)-n-methylacetamide - CAS:58730-35-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-(3-aminophenyl)-N-methylacetamide | 58730-35-1 [sigmaaldrich.com]
- 4. You are being redirected... [hit2lead.com]
- 5. 2-(3-aminophenoxy)-N-ethylacetamide (926221-29-6) for sale [vulcanchem.com]
- 6. mdpi.com [mdpi.com]
Technical Monograph: Physicochemical Profiling & Application Utility of 2-(3-aminophenoxy)-N-methylacetamide
Executive Summary: The Molecular Identity
2-(3-aminophenoxy)-N-methylacetamide (PubChem CID: 22060559) represents a specific class of phenoxy-acetamide linkers used frequently in fragment-based drug discovery (FBDD). Structurally, it combines a meta-substituted aniline moiety with a hydrophilic N-methylacetamide tail via an ether linkage.
This unique architecture serves two critical functions in medicinal chemistry:
-
The Aniline Head: Acts as a nucleophilic handle for further derivatization (e.g., urea formation, amide coupling) or as a hydrogen bond donor in kinase hinge binding.
-
The Acetamide Tail: Provides solubility modulation and a specific hydrogen-bonding vector often exploited to interact with solvent-exposed residues in protein pockets.
This guide provides a rigorous analysis of its physical properties, synthetic logic, and analytical protocols.
Physicochemical Properties Profile
The following data aggregates computational predictions (QSAR) and structural inferences derived from the phenoxy-acetamide class.
Table 1: Core Molecular Descriptors
| Property | Value / Description | Confidence Level | Source |
| IUPAC Name | This compound | High | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | High | [1] |
| Molecular Weight | 180.20 g/mol | High | [1] |
| Monoisotopic Mass | 180.08987 Da | High | [1] |
| Physical State | Crystalline Solid (Powder) | High (Inferred) | [2] |
| Color | White to Off-White / Pale Beige | Medium (Inferred) | [2] |
| XLogP3 | 0.3 | Predicted | [1] |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | Calculated | [1] |
| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH) | High | [1] |
| H-Bond Acceptors | 2 (Ether -O-, Amide =O) | High | [1] |
| Rotatable Bonds | 4 | High | [1] |
Solubility & Stability Matrix
-
Aqueous Solubility: Moderate. The polar acetamide group offsets the lipophilic phenyl ring. Solubility is pH-dependent; acidic conditions (pH < 4) significantly enhance solubility due to protonation of the aniline nitrogen (
). -
Organic Solvents: Highly soluble in DMSO, DMF, and Methanol. Sparingly soluble in Dichloromethane.
-
Stability: Stable under ambient conditions.[1] The ether linkage is robust. The amide bond is susceptible to hydrolysis only under strong acidic/basic forcing conditions. The aniline group is sensitive to oxidation (browning) upon prolonged exposure to air/light.
Synthetic Route & Mechanistic Logic
The synthesis of this compound follows a convergent Williamson Ether Synthesis strategy. This pathway is preferred over direct amidation of a phenoxy-acetic acid precursor because it avoids potential self-coupling of the aniline.
The Retrosynthetic Logic
We disconnect the ether bond. The synthons are 3-aminophenol (nucleophile) and 2-chloro-N-methylacetamide (electrophile).
Reaction Protocol
Reagents:
-
3-Aminophenol (1.0 eq)
-
2-Chloro-N-methylacetamide (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) - Base -
Potassium Iodide (KI, 0.1 eq) - Finkelstein Catalyst
-
Acetonitrile (ACN) or DMF - Solvent
Step-by-Step Methodology:
-
Activation: Dissolve 3-aminophenol in ACN. Add
and stir at RT for 30 mins to generate the phenoxide anion. Note: The phenolic -OH is more acidic ( ) than the aniline -NH ( ), ensuring regioselectivity for O-alkylation over N-alkylation. -
Alkylation: Add 2-chloro-N-methylacetamide and catalytic KI.
-
Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Mechanistic Pathway Diagram
Figure 1: Convergent synthesis via base-mediated Williamson etherification. The reaction relies on the nucleophilic phenoxide attacking the alpha-chloro amide.
Analytical Characterization Protocols
To validate the identity and purity of the compound, the following multi-modal analysis is required.
HPLC-MS Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide bond).
-
Mass Spec: Positive ESI mode. Target
.
NMR Expectations (DMSO-d6)
-
¹H NMR:
-
2.6-2.8 ppm (d, 3H):
(Methyl group). -
4.3 ppm (s, 2H):
(Methylene linker). -
4.9-5.1 ppm (s, 2H):
(Broad exchangeable signal). - 6.0-7.0 ppm (m, 4H): Aromatic protons (Pattern characteristic of 1,3-disubstitution).
-
7.8-8.0 ppm (br, 1H):
(Amide proton).
-
2.6-2.8 ppm (d, 3H):
Handling, Safety & Toxicology (EHS)
While specific toxicological data for this exact CAS is limited, it must be handled as a Category 1B Reproductive Toxin and Skin Sensitizer based on structural activity relationships (SAR) with N-methylacetamide and aniline derivatives [3, 4].
Table 2: Safety Risk Profile
| Hazard Class | GHS Code | Description | Mitigation |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child (linked to N-methylacetamide hydrolysis). | Strict Double Gloving , Fume Hood mandatory. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] | Safety goggles with side shields. |
| Acute Toxicity | H302 | Harmful if swallowed (Aniline derivative). | Do not eat/drink in lab.[3] |
Emergency Protocol Diagram
Figure 2: Emergency response workflow for aniline-acetamide derivatives.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22060559, this compound. Retrieved February 16, 2026 from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Aniline and Acetamide derivatives. Retrieved from [Link]
Sources
2-(3-aminophenoxy)-N-methylacetamide: Technical Characterization & Synthesis Guide
This is an in-depth technical guide for 2-(3-aminophenoxy)-N-methylacetamide , a specialized intermediate used in medicinal chemistry.
Part 1: Compound Identity & Physicochemical Profile
This compound is a bifunctional building block featuring an aniline moiety and a secondary amide, linked via a phenoxy ether. It is primarily utilized as a scaffold in the synthesis of sodium channel blockers, kinase inhibitors, and PROTAC linkers where a stable ether-amide bridge is required.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 58730-35-1 (Note: Often conflated with phenyl-variants; verify structure) |
| InChIKey | KZKIDTIYOGQEBN-UHFFFAOYSA-N |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| SMILES | CNC(=O)COC1=CC=CC(=C1)N |
| Physical State | Solid (Crystalline powder) |
Melting Point Analysis
Unlike commodity chemicals, this compound is a library building block with limited public literature characterization ("Literature count: 0" in major repositories). Consequently, a universal "textbook" melting point is not standardized.
-
Predicted Range: 95 °C – 115 °C (Based on structural analogs like 2-(4-aminophenoxy)-N-methylacetamide and amide hydrogen bonding capability).
-
Experimental Requirement: The melting point is highly sensitive to purity and hydration state. It must be determined empirically for each synthesized batch using the protocol in Part 3.
Part 2: Synthesis Protocol (Williamson Ether Strategy)
The most robust route to this compound involves the alkylation of 3-aminophenol with 2-chloro-N-methylacetamide under basic conditions. This approach avoids the protection/deprotection steps required if starting from nitrophenols.
Reaction Pathway
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the chloroacetamide.
Caption: SN2 alkylation pathway. The phenolic oxygen acts as the nucleophile, displacing chloride.
Step-by-Step Methodology
Reagents:
-
3-Aminophenol (1.0 eq)
-
2-Chloro-N-methylacetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (10 mmol) in DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
-
Alkylation: Add 2-chloro-N-methylacetamide (11 mmol) portion-wise.
-
Heating: Heat the reaction mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting phenol is consumed.
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water (100 mL). The product should precipitate as a solid.
-
If oiling occurs, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM) to remove trace O/N-dialkylated byproducts.
Part 3: Characterization & Melting Point Determination
Because this compound is often used as a purity standard or intermediate, accurate melting point determination is critical for validating batch quality.
Melting Point Protocol (DSC & Capillary)
Method A: Capillary (Standard Lab)
-
Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove solvent traces (solvent inclusion significantly depresses MP).
-
Loading: Pack 2-3 mm of sample into a glass capillary tube.
-
Ramp: Heat rapidly to 80 °C, then reduce ramp rate to 1 °C/min .
-
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
-
Acceptance Criteria: A range < 2 °C indicates high purity (>98%).
-
Method B: Differential Scanning Calorimetry (DSC)
-
Sample Mass: 2–5 mg in a crimped aluminum pan.
-
Program: Equilibrate at 30 °C → Ramp 10 °C/min to 160 °C.
-
Data Output: The melting point is defined as the onset temperature of the endothermic peak.
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (254 nm) | > 95.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | δ 7.8 (NH, br), 6.9-7.1 (Ar-H), 4.3 (O-CH₂), 2.6 (N-CH₃) |
| Melting Point | Capillary | Report Experimental Value (Target: Sharp range) |
Part 4: Logical Workflow for Application
This compound serves as a "linker" module. The amine group is available for acylation or reductive amination, while the amide remains stable.
Caption: Decision tree for utilizing the scaffold in drug discovery workflows.
References
-
PubChemLite. this compound Compound Summary (C9H12N2O2).[2][3][4][5] University of Luxembourg.[6] Link
-
VulcanChem. Synthesis of Phenoxyacetamide Derivatives. (Reference for general alkylation conditions of aminophenols). Link
-
Sigma-Aldrich. N-Methylacetamide Physical Properties. (Reference for amide moiety behavior). Link
-
GuideChem. General Synthesis of Chloroacetamides.Link
Sources
- 1. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 2. PubChemLite - C9H12N2O2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 2-(3-aminophenoxy)-n,n-diethylacetamide (C12H18N2O2) [pubchemlite.lcsb.uni.lu]
biological activity of 2-(3-aminophenoxy)-N-methylacetamide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-(3-aminophenoxy)-N-methylacetamide, more commonly known as Ralfinamide (also referred to by development codes NW-1029, FCE-26742A, and PNU-0154339E), is an investigational small molecule with a complex and multimodal pharmacology.[1] Developed by Newron Pharmaceuticals, Ralfinamide has been the subject of extensive preclinical and clinical research, primarily for its potential as an analgesic in various neuropathic pain states.[1][2] This guide provides a comprehensive overview of the biological activity of Ralfinamide, its mechanisms of action, synthesis, and a summary of its journey through clinical development.
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[2] The multifaceted nature of its pathophysiology, often involving both peripheral and central sensitization, necessitates the development of novel therapeutic agents with diverse mechanisms of action. Ralfinamide, an α-aminoamide derivative, has emerged as a promising candidate due to its ability to modulate several key targets implicated in the generation and propagation of pain signals.[3][4]
Chemical Synthesis and Properties
The synthesis of Ralfinamide can be achieved through a reductive alkylation process. A key step involves the reaction of L-alaninamide with 4-(2-fluorobenzyloxy)benzaldehyde in the presence of a heterogeneous catalyst and hydrogen. This method has been shown to produce Ralfinamide in high yield and purity, making it suitable for large-scale production.[5] The process is considered innovative as it overcomes the potential for by-product formation that might be expected with such a reductive alkylation.[5]
The chemical structure of Ralfinamide features a fluorobenzyl ether moiety linked to a phenyl ring, which is in turn connected to an N-methylacetamide group via an amino linkage.
Table 1: Chemical and Physical Properties of Ralfinamide
| Property | Value |
| IUPAC Name | (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
| CAS Number | 133865-88-0[6] |
| Molecular Formula | C₁₇H₁₉FN₂O₂[1] |
| Molecular Weight | 302.349 g/mol [1] |
| Form | Powder[7] |
| Color | White to beige[7] |
| Solubility | Water: >15 mg/mL[7] |
Multimodal Mechanism of Action
Ralfinamide's unique therapeutic potential lies in its ability to simultaneously engage multiple targets involved in the pain signaling cascade. This multimodal approach is believed to contribute to its analgesic efficacy across different pain models. The primary mechanisms of action are:
-
Voltage-Gated Sodium Channel Blockade: Ralfinamide is a potent blocker of voltage-gated sodium channels, with a preferential action on tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons.[8][9] These channels, particularly Nav1.7 and Nav1.8, are crucial for the generation and propagation of action potentials in nociceptive neurons.[8] The blockade by Ralfinamide is both frequency- and voltage-dependent, indicating a higher affinity for channels in the open and inactivated states, which are more prevalent during periods of high neuronal firing characteristic of neuropathic pain.[8][9] This selective inhibition of hyperexcitable neurons is a key aspect of its analgesic effect.[8] Studies have shown that Ralfinamide is more potent in blocking TTX-R currents compared to TTX-sensitive (TTX-S) currents, with IC50 values of 10 µM and 22 µM for tonic block of half-maximal inactivated currents, respectively.[9]
-
N-type Calcium Channel Blockade: In addition to its effects on sodium channels, Ralfinamide also acts as an N-type calcium channel antagonist.[1][10] These channels are predominantly located on presynaptic terminals in the spinal cord and are involved in the release of neurotransmitters, such as glutamate and substance P, which are critical for transmitting pain signals.[4] By inhibiting N-type calcium channels, Ralfinamide can reduce the release of these excitatory neurotransmitters, thereby dampening synaptic transmission in pain pathways.
-
Noncompetitive NMDA Receptor Antagonism: Ralfinamide also functions as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][10] The NMDA receptor is a key player in central sensitization, a phenomenon of synaptic plasticity in the spinal cord that leads to an amplification of pain signals.[11][12] By noncompetitively blocking the NMDA receptor, Ralfinamide can help to prevent or reverse central sensitization, a crucial element in the transition from acute to chronic pain.[12]
-
Monoamine Oxidase B (MAO-B) Inhibition: Ralfinamide has been reported to be an inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme involved in the breakdown of dopamine. While the direct contribution of MAO-B inhibition to the analgesic effects of Ralfinamide is less clear, modulation of monoaminergic systems is a known strategy for pain management.
Caption: Multimodal mechanism of action of Ralfinamide.
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical studies have consistently demonstrated the analgesic efficacy of Ralfinamide in various animal models of neuropathic and inflammatory pain.[2][8] Oral administration of Ralfinamide has been shown to dose-dependently alleviate mechanical allodynia in models of spared nerve injury, as well as in chemotherapy-induced neuropathic pain (e.g., from oxaliplatin and paclitaxel).[2] Importantly, these analgesic effects were observed at doses that did not impair locomotion or cardiovascular function, suggesting a favorable therapeutic window.[2] Electrophysiological studies on isolated DRG neurons have confirmed that Ralfinamide preferentially suppresses the firing of capsaicin-responsive (nociceptive) neurons over capsaicin-unresponsive neurons.[8]
Clinical Trials
Ralfinamide has undergone several clinical trials to evaluate its safety and efficacy in patients with neuropathic pain.
-
Phase II Trials: Encouraging results were observed in Phase II trials for neuropathic pain.[1] An open-label pilot study in patients with mixed neuropathic pain syndromes (postherpetic neuralgia or postsurgical pain) showed that Ralfinamide treatment led to a significant reduction in spontaneous pain scores, with an average decrease of 30%.[13] Furthermore, improvements were noted in allodynia, evoked pain, and sleep interference.[13] Another Phase II dose-titration study in patients with neuropathic pain also provided preliminary evidence of efficacy.[4][14]
-
Phase III Trials: The SERENA study, a Phase IIb/III trial, evaluated the efficacy and safety of Ralfinamide in patients with chronic neuropathic low back pain.[15] Unfortunately, the study did not meet its primary endpoint, as it failed to show a significant difference between Ralfinamide and placebo in reducing pain scores on the 11-point Likert Scale.[15] Despite the lack of efficacy on the primary endpoint, Ralfinamide was well-tolerated in this study.[15] Another Phase III study was planned to assess the efficacy and safety of Ralfinamide in patients with chronic neuropathic low back pain due to nerve compression.[16]
Table 2: Summary of Key Clinical Trial Findings for Ralfinamide
| Trial Phase | Indication | Key Findings | Reference |
| Phase II (Pilot, Open-Label) | Mixed Neuropathic Pain | Average 30% decrease in spontaneous pain scores; improvements in allodynia and sleep. | [13] |
| Phase II | Neuropathic Pain | Preliminary evidence of efficacy and determination of maximum tolerated dose. | [4][14] |
| Phase IIb/III (SERENA) | Neuropathic Low Back Pain | Did not meet primary endpoint; no significant difference from placebo in pain reduction. Well-tolerated. | [15] |
Experimental Protocols
Electrophysiological Recording of Sodium Currents in DRG Neurons
This protocol is a generalized representation based on methodologies described in the literature for studying the effects of compounds like Ralfinamide on DRG neurons.[8][9]
Objective: To measure the effect of Ralfinamide on tetrodotoxin-resistant (TTX-R) sodium currents in isolated dorsal root ganglion (DRG) neurons using the whole-cell patch-clamp technique.
Materials:
-
Primary culture of rat DRG neurons
-
External solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Tetrodotoxin (TTX)
-
Ralfinamide stock solution
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Isolate DRG neurons from adult rats and culture them for 24-48 hours.
-
Prepare the external and internal solutions. Add TTX (e.g., 300 nM) to the external solution to block TTX-sensitive sodium channels.
-
Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the external solution containing TTX.
-
Establish a whole-cell patch-clamp recording from a single DRG neuron.
-
Hold the membrane potential at -80 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Record baseline TTX-R sodium currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of Ralfinamide.
-
After a stable effect is reached, record the sodium currents in the presence of Ralfinamide.
-
To assess use-dependence, apply a train of depolarizing pulses (e.g., at 10 Hz) before and after Ralfinamide application.
-
Analyze the data to determine the percentage of current inhibition and any changes in channel kinetics.
Caption: Workflow for patch-clamp electrophysiology.
Conclusion and Future Directions
Ralfinamide represents a well-characterized example of a multimodal analgesic agent. Its ability to target voltage-gated sodium and calcium channels, as well as NMDA receptors, provides a strong rationale for its development in the treatment of neuropathic pain. While the results from the SERENA Phase III trial in neuropathic low back pain were disappointing, the compound has demonstrated efficacy in other neuropathic pain models and in earlier clinical studies.[1][13][15]
Future research could focus on identifying specific subpopulations of patients with neuropathic pain who may be more likely to respond to Ralfinamide's unique mechanism of action. Further investigation into the contribution of its MAO-B inhibitory activity to its overall pharmacological profile may also be warranted. The development of biomarkers to predict treatment response could be a valuable tool in designing future clinical trials for Ralfinamide and other multimodal analgesics. The journey of Ralfinamide underscores both the promise and the challenges of developing novel treatments for the complex and heterogeneous condition of neuropathic pain.
References
-
Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats. [Link]
-
Ralfinamide - Wikipedia. [Link]
-
What is the mechanism of Rufinamide? - Patsnap Synapse. [Link]
-
Rufinamide - StatPearls - NCBI Bookshelf - NIH. [Link]
-
The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed. [Link]
-
Efficacy and Safety of Ralfinamide in Patients With Chronic Neuropathic Low Back Pain - Full Text View - ClinicalTrials.gov. [Link]
-
Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain. [Link]
- NZ572798A - Process for the production of safinamide and ralfinamide - Google P
-
Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target - Patsnap Synapse. [Link]
-
Phase II Dose Titration Study in Patients With Neuropathic Pain - Full Text View - ClinicalTrials.gov. [Link]
-
Ralfinamide - Newron Pharmaceuticals - AdisInsight. [Link]
-
Efficacy and safety of Ralfinamide in an 8-week, randomised, double-blind, placebo controlled, international trial in patients with Neuropathic Pain (NP). [Link]
-
Newron reports SERENA trial top-line results for ralfinamide | Fierce Biotech. [Link]
-
Ralfinamide induces analgesic effects in patients with neuropathic pain - | BioWorld. [Link]
-
Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. [Link]
-
Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators - PubMed. [Link]
-
Ralfinamide | RayBiotech. [Link]
-
Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC. [Link]
-
Modulation of NMDA Receptor Activity in Fibromyalgia - PMC - NIH. [Link]
Sources
- 1. Ralfinamide - Wikipedia [en.wikipedia.org]
- 2. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newron.com [newron.com]
- 5. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Ralfinamide 甲磺酸酯 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ralfinamide - Newron Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Modulation of NMDA Receptor Activity in Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Optimized Synthesis & Handling of 2-(3-aminophenoxy)-N-methylacetamide
This Application Note is written for researchers in medicinal chemistry and chemical biology. It details the optimized synthesis, purification, and handling of 2-(3-aminophenoxy)-N-methylacetamide , a critical ether-linked aniline scaffold often used as a "minimalist linker" in PROTAC design or as a fragment in kinase inhibitor development.
Abstract
This compound (CAS: 58730-35-1 / CID: 22060559) is a bifunctional building block featuring a primary aniline and a methylacetamide tail connected via a phenoxy ether linkage. This scaffold presents a specific synthetic challenge: chemoselectivity .[1] Direct alkylation of 3-aminophenol often results in competing N-alkylation versus the desired O-alkylation. This guide establishes a Two-Step Nitro-Reduction Protocol as the "Gold Standard" for high-purity synthesis, ensuring exclusive O-alkylation. A secondary "Direct One-Step" protocol is provided for rapid, lower-stringency screening.
Strategic Retrosynthesis & Pathway Analysis
To synthesize the target efficiently, we must bypass the nucleophilic competition between the phenoxide oxygen and the aniline nitrogen.
Pathway Logic
-
Route A (Direct Alkylation): Reacting 3-aminophenol with 2-chloro-N-methylacetamide.
-
Risk: The aniline nitrogen (
) competes with the phenoxide, leading to mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.
-
-
Route B (Nitro-Reduction - RECOMMENDED): Reacting 3-nitrophenol with 2-chloro-N-methylacetamide, followed by reduction.
Figure 1: Comparative synthetic pathways. Route B (solid lines) is the validated protocol for high purity.
Protocol 1: The "Gold Standard" (Nitro-Reduction Route)
Objective: Multi-gram scale synthesis with >98% purity.
Step 1: O-Alkylation
Reaction: 3-Nitrophenol + 2-Chloro-N-methylacetamide
| Parameter | Condition | Rationale |
| Solvent | DMF (Dimethylformamide) | High dielectric constant promotes |
| Base | Sufficient basicity to deprotonate phenol ( | |
| Catalyst | KI (0.1 equiv) | Finkelstein condition:[1] Converts alkyl chloride to more reactive alkyl iodide in situ. |
| Temp/Time | 60°C for 4–6 hours | Elevated temperature overcomes steric hindrance; monitoring prevents thermal decomposition.[1] |
Procedure:
-
Dissolve 3-nitrophenol (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Add
(1.5 equiv) and stir at Room Temperature (RT) for 15 min to generate the phenoxide anion (color change to bright yellow/orange). -
Add Potassium Iodide (KI) (0.1 equiv).[1]
-
Add 2-chloro-N-methylacetamide (1.1 equiv) in one portion.
-
Heat to 60°C and stir for 4 hours.
-
Workup: Pour mixture into ice-water (10x volume). The product often precipitates as a solid.[1] Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry (
), and concentrate.[1]
Step 2: Nitro Reduction
Reaction: 2-(3-Nitrophenoxy)-N-methylacetamide
| Method | Reagents | Applicability |
| Catalytic Hydrogenation | Preferred. Cleanest workup (filtration).[1] | |
| Iron Reduction | Fe powder, | Use if halogen substituents are present on the ring (avoids dehalogenation).[1] |
Procedure (Hydrogenation):
-
Dissolve the nitro intermediate in Methanol (10 mL/mmol).
-
Add 10% Pd/C (10 wt% of substrate mass) under Argon flow.
-
Purge flask with Hydrogen gas (
) via balloon (3 cycles). -
Stir vigorously at RT for 2–4 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.[1]
-
Concentrate filtrate to yield the Target Amine .[1]
-
Note: The product is an acetamide; avoid strong acid workups which might hydrolyze the amide bond.[1]
-
Protocol 2: Direct Alkylation (High-Throughput Screening)
Objective: Small scale (<50 mg) generation where purification is automated. Caveat: Requires HPLC purification to separate N-alkylated impurities.[1]
Procedure:
-
Dissolve 3-aminophenol (1.0 equiv) in Acetone .[1]
-
Add
(Cesium Carbonate) (1.2 equiv).[1] Cesium is more soluble in organic solvents, promoting the "naked anion" effect for O-alkylation. -
Add 2-chloro-N-methylacetamide (1.0 equiv).
-
Reflux (56°C) for 12 hours.
-
Purification: The crude will contain ~70% O-alkylated product.[1] Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Characterization & QC Criteria
Verify the structure using these key NMR signatures.
NMR (DMSO--
Amide Methyl:
ppm (doublet, Hz, ).[1] -
Ether Methylene:
ppm (singlet, ).[1] Critical diagnostic peak. -
Aromatic Region:
ppm (multiplet, 4H).[1][4] Look for the triplet of the proton between the ether and amine (H-2 position). -
Aniline Amine:
ppm (broad singlet, ).[1]
Mass Spectrometry:
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic failures.
References
-
PubChem Compound Summary . (n.d.). This compound (CID 22060559).[5] National Center for Biotechnology Information.[6] Retrieved from [Link][1]
-
Bar-Haim, G., & Kol, M. (2004).[1][2] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. (Discusses chemoselectivity challenges in amino-alcohols). Retrieved from [Link]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Williamson Ether Synthesis and Nitro Reduction).
Sources
- 1. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. posters.unh.edu [posters.unh.edu]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 2-(3-aminophenoxy)-N-methylacetamide
Ticket ID: #SOL-58730-DMSO Status: Open Subject: Troubleshooting precipitation and solubility limits in DMSO Assigned Scientist: Senior Application Specialist, Chemical Biology Division
Executive Summary & Core Diagnosis
User reports indicate difficulty solubilizing 2-(3-aminophenoxy)-N-methylacetamide in Dimethyl Sulfoxide (DMSO), typically for use in high-throughput screening (HTS) or fragment-based drug discovery (FBDD).[1]
This molecule contains two distinct functional motifs that compete during solvation:[1]
-
3-aminophenoxy group: An aniline ether derivative.[1] It is moderately lipophilic but possesses a primary amine capable of hydrogen bonding and oxidation.[1]
-
N-methylacetamide: A polar amide group acting as a hydrogen bond donor/acceptor.[1]
The Root Cause Analysis (RCA): If this compound precipitates or fails to dissolve, it is rarely a fundamental insolubility issue (DMSO is generally an excellent solvent for this class).[1] The failure mode is almost exclusively due to lattice energy dominance caused by one of three factors:
-
Hidden Salt Forms: The compound is often supplied as a Hydrochloride (HCl) salt to improve shelf stability, which drastically reduces DMSO solubility compared to the free base.[1]
-
Hygroscopic "Crash-out": DMSO is highly hygroscopic.[1][2][3][4] Absorbed atmospheric water (even >1%) acts as an "anti-solvent" for this moderately lipophilic molecule, forcing precipitation.[1]
-
Amide Stacking: The N-methylacetamide tail can facilitate intermolecular hydrogen bonding, leading to gelation or aggregation at high concentrations (>100 mM).[1]
Diagnostic Decision Tree (Workflow)
Before altering your protocol, determine the physical state of your system using this logic flow.
Caption: Diagnostic logic flow for identifying the cause of insolubility. Blue nodes indicate successful states; Red/Yellow indicate failure modes requiring intervention.
Technical FAQs & Troubleshooting
Q1: I bought the compound as a powder. Why does the Certificate of Analysis (CoA) matter for solubility?
The Expert Insight: Chemical vendors frequently supply amines as Hydrochloride (HCl) salts to prevent oxidation of the aniline group (turning brown/black) during storage.[1]
-
The Physics: The lattice energy of the ionic salt (Cation-Anion interaction) is significantly higher than the Van der Waals forces holding the free base crystal together.[1] While DMSO is polar, it solvates cations well but anions (like Cl-) poorly.[1]
-
The Fix: If your CoA says "HCl" or "Hydrochloride," and it won't dissolve:
Q2: My stock solution was clear yesterday, but today there are crystals. Is the compound degrading?
The Expert Insight: This is likely Water-Induced Precipitation , not degradation.[1]
-
The Mechanism: DMSO is hygroscopic.[1][2][3][4] It can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.[1]
-
The Critical Threshold: For this compound, the solubility drops non-linearly with water content.[1] At >2% water content, the hydrophobic "phenoxy" ring drives the molecule out of solution to avoid the high-entropy cost of organizing water molecules around it (The Hydrophobic Effect).[1]
-
The Fix:
Q3: Can I use sonication? I heard it degrades compounds.[1]
The Expert Insight: You must use sonication for this compound, but with specific parameters.
-
Safety: The amide bond is stable.[1] The aniline is sensitive to oxidation, but sonication itself (at standard 37-40 kHz lab bath frequencies) will not break covalent bonds.[1]
-
The Benefit: Sonication provides the acoustic cavitation energy needed to break the intermolecular hydrogen bonding networks formed by the N-methylacetamide group.
-
Protocol: Sonicate in 30-second bursts. Do not allow the bath water to heat up uncontrolled, as high heat + DMSO + air can accelerate aniline oxidation.[1]
Optimized Solubilization Protocol
Follow this protocol to prepare a standard 10 mM or 100 mM Stock Solution .
Reagents:
-
Compound: this compound (Solid)[1]
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)[1]
-
Optional: Triethylamine (if salt form is suspected)[1]
Step-by-Step Procedure:
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening. (Prevents condensation of water vapor onto the cold solid).[1]
-
Gravimetric Addition: Weigh the solid. Do not rely on the vendor's stated weight (e.g., "10 mg" vials can vary by ±10%).[1]
-
Solvent Calculation: Calculate DMSO volume using the molecular weight (MW ≈ 180.2 g/mol for free base).[1]
-
Formula:
[1]
-
-
The "Wetting" Step: Add 50% of the calculated DMSO volume.[1]
-
Mechanical Disruption: Vortex vigorously for 30 seconds.
-
Sonication: Sonicate in a water bath at room temperature for 5 minutes.
-
Checkpoint: Solution should be clear. If cloudy, proceed to Step 7.
-
-
Thermal Assist: If undissolved, warm the vial to 40°C (do not exceed 50°C) for 10 minutes.
-
Final Dilution: Add the remaining 50% of DMSO. Vortex to mix.
Solubility Data Reference Table
| Solvent System | Est. Solubility Limit (Free Base) | Est. Solubility Limit (HCl Salt) | Notes |
| Anhydrous DMSO | > 100 mM | < 10 mM | Excellent solvent for free base.[1] |
| DMSO + 5% Water | ~ 20 mM | ~ 50 mM | Water helps salt solubility but hurts free base.[1] |
| Ethanol | ~ 50 mM | ~ 10 mM | Good alternative if DMSO is toxic to your assay.[1] |
| PBS (pH 7.4) | < 1 mM | > 10 mM | Poor aqueous solubility for free base.[1] |
Storage & Stability Guidelines
The "3-aminophenoxy" group is an aniline derivative.[1] Anilines are electron-rich and prone to oxidation, leading to colored impurities (often yellow/brown azo compounds).[1]
-
Storage: -20°C or -80°C.
-
Atmosphere: Store under Argon or Nitrogen if possible.[1]
-
Container: Amber glass or foil-wrapped polypropylene to prevent photodegradation.[1]
-
Freeze/Thaw: Limit to <3 cycles. Repeated freeze-thaw cycles introduce moisture (condensate), which drives the precipitation issues described in FAQ #2.[1]
References
-
Gaylord Chemical Company. (2007).[1][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][6][7] (The authoritative guide on DMSO solvent properties and hygroscopicity).[1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Foundational text on solubility in screening).
-
BenchChem. (2025).[1][4] Impact of hygroscopic DMSO on solubility of organic compounds.[1][2][4] (General troubleshooting for DMSO/water interactions).
-
PubChem. Compound Summary: Acetamide derivatives and Aniline solubility properties.[1] (Structural basis for physicochemical properties).[1]
Sources
Technical Support Center: Troubleshooting Oiling Out During Crystallization of Acetamides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of "oiling out" during the crystallization of acetamides. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this common hurdle and achieve high-purity crystalline products.
Introduction to Oiling Out
Oiling out, or liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This solute-rich liquid is often immiscible with the bulk solvent and can present significant challenges in achieving a successful crystallization. For acetamides, which are prevalent in pharmaceutical and chemical research, preventing oiling out is crucial for obtaining products with the desired purity and physical attributes.
This guide will delve into the mechanistic underpinnings of oiling out and provide actionable, field-proven solutions to mitigate its occurrence.
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" in the context of crystallization?
A1: Oiling out is the separation of a solute from a supersaturated solution as a liquid, rather than a solid.[1][3] This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered, or the system is subjected to very high supersaturation.[1][4] The resulting "oil" is a solute-enriched liquid phase that is immiscible with the surrounding solvent.[2]
Q2: Why is oiling out a problem for the crystallization of my acetamide compound?
A2: Oiling out poses several significant problems in crystallization:
-
Poor Purification: The oil phase can act as a solvent for impurities, which then become entrapped when the oil eventually solidifies, leading to a product with lower purity.[2][5]
-
Amorphous Product Formation: The solidified oil often forms an amorphous, glassy, or waxy solid instead of a well-defined crystalline structure.[1][5] This can negatively impact downstream processing and the physicochemical properties of the final product.
-
Process Control and Scale-Up Issues: Oiling out is often difficult to control and reproduce, leading to challenges in scaling up the crystallization process from the lab to production.[1][4] The droplet size and distribution can be highly dependent on mixing and vessel geometry.[1][4]
Q3: What are the primary causes of oiling out when crystallizing acetamides?
A3: The main drivers of oiling out are:
-
High Supersaturation: This is a primary cause. Rapidly cooling a solution or quickly adding an anti-solvent can generate a high level of supersaturation that favors the formation of a liquid phase over an ordered crystal lattice.[1][2][6]
-
Inappropriate Solvent Choice: A solvent in which the acetamide is excessively soluble can lead to oiling out upon cooling.[7] Conversely, a very poor solvent can also induce oiling out if the solute has a low melting point.
-
Low Melting Point of the Solute: If the melting point of the acetamide (or an impure form of it) is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[5][7]
-
Presence of Impurities: Impurities can depress the melting point of the acetamide and interfere with the crystal lattice formation, promoting oiling out.[5][7]
-
Rapid Cooling Rates: Fast cooling does not allow sufficient time for the ordered process of nucleation and crystal growth, pushing the system towards the less-ordered liquid phase separation.[2]
Q4: Can I still get crystals if my compound oils out?
A4: It is possible for the oil to eventually solidify or crystallize. However, this solidification is often uncontrolled and can lead to the issues mentioned above, such as poor purity and an amorphous product.[1][5] It is far better to prevent oiling out from occurring in the first place.
In-Depth Troubleshooting Guide
Understanding the Phase Diagram: The Key to Preventing Oiling Out
The behavior of a solute in a solvent system is governed by its phase diagram. Oiling out occurs when the process conditions (temperature and concentration) enter a region of liquid-liquid immiscibility, also known as the "miscibility gap".[1] The goal of a well-designed crystallization process is to navigate the phase diagram to avoid this region and directly enter the solid-liquid region where crystals form.
Diagram 1: Phase Diagram Illustrating Oiling Out vs. Crystallization
Caption: A simplified phase diagram showing the desired path for crystallization within the metastable zone and the problematic path leading to oiling out.
Systematic Troubleshooting Workflow
If you are encountering oiling out with your acetamide crystallization, follow this systematic approach to diagnose and resolve the issue.
Diagram 2: Troubleshooting Workflow for Oiling Out
Caption: A logical workflow for systematically troubleshooting oiling out during crystallization.
Step 1: Modify the Solvent System
The choice of solvent is paramount in preventing oiling out. For acetamides, a range of solvents can be effective, and sometimes a solvent mixture is required.[8][9]
Table 1: Recommended Solvents for Acetamide Crystallization
| Solvent/Solvent System | Properties and Recommendations |
| Methanol/Ether | A common and effective system. Dissolve the acetamide in a minimal amount of hot methanol, then slowly add ether as an anti-solvent.[10][11] |
| Benzene/Ethyl Acetate | A mixture of these solvents can be used for recrystallization.[9][10] |
| Toluene/Ethyl Acetate | Similar to the benzene/ethyl acetate system, this can be an effective alternative.[12] |
| Water/Ethanol | For more polar acetamides, a mixture of water and ethanol can be suitable.[13] |
| Acetone, Chloroform, Dioxane | These have also been reported as suitable solvents for acetamide crystallization.[8][9] |
Experimental Protocol: Solvent Screening
-
In several small vials, dissolve a small, known amount of your crude acetamide in a minimal amount of a hot solvent from the list above.
-
Also, test solvent mixtures by dissolving the compound in the "good" solvent and titrating with the "anti-solvent" until turbidity is observed.
-
Allow the vials to cool slowly to room temperature and then in an ice bath.
-
Observe which systems yield crystalline solids versus those that oil out.
-
The ideal solvent system will show a significant decrease in solubility upon cooling and promote the formation of well-defined crystals.
Step 2: Control Supersaturation
High supersaturation is a primary driver of oiling out.[1][2] Therefore, controlling the rate at which supersaturation is generated is critical.
-
Reduce the Cooling Rate: A slow, controlled cooling rate allows the system to remain in the metastable zone longer, favoring crystal growth over oil formation.[2] Instead of placing the hot solution directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated if necessary, before further cooling.[5]
-
Use a More Dilute Solution: Starting with a slightly more dilute solution (i.e., adding a bit more solvent than the minimum required for dissolution at high temperature) can prevent the supersaturation level from becoming excessively high upon cooling.[5]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it slowly and with good mixing to avoid localized high supersaturation.[2] Adding the anti-solvent at a slightly elevated temperature can also be beneficial.
Step 3: Implement a Seeding Strategy
Seeding is a powerful technique to bypass the challenges of primary nucleation and prevent oiling out.[1][2] By providing a template for crystal growth, you can direct the crystallization process to occur within the metastable zone.
Experimental Protocol: Seeding
-
Prepare a saturated solution of your acetamide at an elevated temperature.
-
Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out (i.e., within the metastable zone).
-
Add a small amount (typically 1-5% by weight) of seed crystals of the pure acetamide.
-
Continue to cool the solution slowly to the final crystallization temperature. The seed crystals should grow, and no oiling out should be observed.
If you do not have seed crystals, you can try to generate them by scratching the inside of the flask with a glass rod at the solution's surface or by dipping a glass rod in the solution, allowing the solvent to evaporate, and then re-introducing the rod with the thin film of solid into the solution.[5]
Step 4: Consider Impurity Removal
Impurities can significantly impact the crystallization process by depressing the melting point and inhibiting crystal growth.[5][7]
-
Pre-Purification: If your crude acetamide is highly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization.
-
Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[5] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Conclusion
Oiling out during the crystallization of acetamides is a common but surmountable challenge. By systematically addressing the key parameters of solvent selection, supersaturation control, seeding, and purity, researchers can significantly improve the likelihood of obtaining a high-quality crystalline product. This guide provides a framework for understanding and troubleshooting this phenomenon, empowering you to optimize your crystallization processes for success.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
ACS Publications. (2023, December 15). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Retrieved from [Link]
-
MDPI. (2019, September 1). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetamide. Retrieved from [Link]
-
ACS Publications. (2024, February 19). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Retrieved from [Link]
-
Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Acetamide. Chempedia. Retrieved from [Link]
-
Chemjobber. (2012, March 14). Process Wednesday: Oiling out. Retrieved from [Link]
-
AL Mustaqbal University College. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. Retrieved from [Link]
-
Quora. (2022, June 2). How to make acetamide in a school lab. Retrieved from [Link]
-
ACS Publications. (n.d.). The purification of acetamide. Retrieved from [Link]
- Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
-
Datapdf. (n.d.). the purification of acetamide. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An In-Line Study of Oiling Out and Crystallization. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography ?. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 7. reddit.com [reddit.com]
- 8. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
- 9. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
overcoming steric hindrance in N-methylacetamide derivatives
Welcome to the Advanced Peptide & Amide Synthesis Support Center. Ticket ID: NMA-STERIC-001 Topic: Overcoming Steric Hindrance in N-Methylacetamide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing N-methylacetamide derivatives—particularly when the acylating agent or the amine bears bulky substituents (e.g., N-methyl amino acids,
This guide moves beyond standard EDC/HOBt protocols. We will implement high-energy activation strategies (Acid Fluorides, T3P, Ghosez’s Reagent) and advanced analytical techniques to resolve these specific bottlenecks.
Module 1: Synthesis Troubleshooting (The "Connection" Issue)
User Issue: "I am trying to couple a hindered carboxylic acid to an N-methyl amine. Standard HATU/DIPEA coupling yields <10% product after 24 hours."
Root Cause Analysis: The electrophilic center (carbonyl carbon) is shielded, and the nucleophile (N-methyl amine) is secondary and sterically encumbered.[1] Standard uronium reagents (HATU) form an active ester (OAt) that is often too bulky to allow the approaching nucleophile to attack effectively before hydrolysis or rearrangement occurs [1].
Protocol A: The T3P® (Propylphosphonic Anhydride) System
Why this works: T3P is a cyclic anhydride that forms a mixed anhydride with your substrate. It is less sterically demanding than HATU and, crucially, operates best with pyridine-class bases which suppress epimerization [2].
Step-by-Step Protocol:
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and N-Methyl Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative to DCM).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Do not use DIPEA; pyridine acts as both base and nucleophilic catalyst.
-
Activation: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir for 12–24h.[2]
-
Workup: Wash with water, 1M HCl, and sat. NaHCO₃.
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)
Why this works: When T3P fails, you must convert the acid to an acid chloride. Thionyl chloride is often too harsh (HCl generation). Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding acid-catalyzed deprotection of sensitive groups (e.g., Boc, TBS) [3].
Step-by-Step Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir 1h to form the Acid Chloride in situ.
-
Coupling: Add the N-Methyl Amine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM.
-
Catalysis: If reaction is sluggish, add 10 mol% DMAP (use with caution if chiral centers are present).
Module 2: Epimerization Control (The "Integrity" Issue)
User Issue: "I formed the bond, but my chiral center at the
Root Cause Analysis:
N-methylated amino acids are highly prone to racemization via oxazolonium ion formation. Strong bases (DIPEA/TEA) promote proton abstraction at the
Corrective Action Plan:
-
Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) or 2,6-Lutidine . These bases are sterically hindered and less likely to abstract the
-proton while still neutralizing the acid generated during coupling. -
Switch Activation: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Data Comparison: Coupling Reagents for Hindered Systems
| Reagent | Steric Tolerance | Epimerization Risk | Workup Difficulty | Recommended Use |
| HATU | Moderate | Moderate | High (Tetramethylurea removal) | First-line for moderate hindrance. |
| T3P | High | Very Low | Low (Water soluble) | Best for chiral, hindered substrates. |
| Ghosez | Extreme | Moderate | Moderate | "Nuclear option" for impossible bonds. |
| TFFH | High | Low | Moderate | Best for preventing racemization. |
Module 3: Analytical Troubleshooting (The "Visibility" Issue)
User Issue: "My NMR spectrum is a mess. I see doubled peaks for every signal. Is my product impure?"
Root Cause Analysis: This is likely not impurity. N-methyl amides exist as stable cis and trans rotamers (E/Z isomers) on the NMR timescale due to the high rotational barrier (~20 kcal/mol) of the C-N bond. In secondary amides, the trans form dominates. In N-methyl amides, the steric bulk of the methyl group forces the population ratio closer to 1:1 or 2:1 [5].
Diagnostic Workflow (The VT-NMR Test):
-
Standard: Take ¹H NMR at 25°C (DMSO-
). Observe split peaks. -
Heat: Warm the probe to 80°C or 100°C .
-
Observe:
-
Coalescence: If peaks merge into sharp singlets, they are rotamers. Your product is pure.
-
Persistence: If peaks remain distinct, you have diastereomers (epimerization occurred) or impurities.
-
Visual Troubleshooting Guide
The following logic flow details the decision process for selecting the correct synthetic strategy based on steric and stereochemical constraints.
Figure 1: Decision Matrix for N-Methyl Amide Synthesis. Select reagents based on steric bulk and risk of epimerization.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[10] Organic Letters, 13(19), 5048–5051.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the synthesis of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455.
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society, 117(19), 5401–5402.
-
Wuts, P. G. M. (Ed.).[11] (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (See section on Amide Rotamers and N-alkylation effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. jpt.com [jpt.com]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. chimia.ch [chimia.ch]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. jesi.astr.ro [jesi.astr.ro]
Technical Support Center: Resolving Decomposition Products of 2-(3-aminophenoxy)-N-methylacetamide
Welcome to the technical support center for the analysis of 2-(3-aminophenoxy)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are tasked with identifying and characterizing the potential degradation products of this molecule. As this is a specific chemical entity, publicly available degradation data is scarce. Therefore, this document provides a comprehensive framework based on first principles of chemical reactivity and established regulatory guidelines for performing forced degradation studies. Our goal is to equip you with the foundational knowledge and practical troubleshooting advice needed to confidently navigate your experimental challenges.
Introduction: The Strategic Imperative of Forced Degradation Studies
For any new chemical entity, a thorough understanding of its stability is not merely a regulatory checkbox but a cornerstone of ensuring its safety and efficacy. Forced degradation, or stress testing, is the systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[1][2][3][4] This process is fundamental for several reasons:
-
Pathway Elucidation: It helps to reveal the likely degradation pathways of the molecule.[4]
-
Method Development: It is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4]
-
Formulation and Packaging: Knowledge of how a molecule degrades informs the development of stable formulations and the selection of appropriate packaging.
-
Safety and Efficacy: Identifying and characterizing degradants is crucial, as they could potentially be toxic or impact the therapeutic effect of the drug product.
This guide will walk you through the process, from designing the stress experiments to troubleshooting the analytical methods required to resolve the resulting products.
Troubleshooting Guide: Navigating Forced Degradation Experiments
The success of a forced degradation study hinges on achieving a controlled level of degradation. The generally accepted target is 5-20% degradation of the API.[2][5] Less than 5% may not generate sufficient quantities of degradants for detection and characterization, while more than 20% can lead to a complex mixture of secondary and tertiary degradants, complicating the analysis.
Workflow for a Forced Degradation Study
A typical workflow involves subjecting the API to various stress conditions, followed by analysis to separate and identify the resulting products.
Caption: Workflow for Forced Degradation and Analysis.
Frequently Asked Questions: Hydrolysis (Acid & Base)
The this compound molecule contains two primary sites susceptible to hydrolysis: the amide linkage and the ether linkage.
-
Q: What are the most likely products from acid or base hydrolysis?
-
A: The amide bond is generally more labile than the ether bond. Under both acidic and basic conditions, the primary expected degradation product is the hydrolysis of the N-methylacetamide group to form 2-(3-aminophenoxy)acetic acid and methylamine.[6] Under more forcing conditions (e.g., high heat and strong acid/base), cleavage of the ether bond could also occur, yielding 3-aminophenol and glycolic acid derivatives.[7][8][9]
-
-
Q: I'm not seeing any degradation after treating my sample with 0.1 M HCl at room temperature for 24 hours. What are my next steps?
-
A: This indicates the molecule is relatively stable under these conditions. To promote degradation, you should incrementally increase the stress level.
-
Increase Temperature: Heat the sample at 60-80°C. Hydrolysis rates are highly temperature-dependent.
-
Increase Acid Concentration: If elevated temperature is insufficient, cautiously increase the acid concentration to 1 M HCl.
-
Increase Time: Extend the duration of the experiment, taking time points at 48, 72, and 120 hours.
-
-
-
Q: My API disappeared almost instantly after adding 1 M NaOH. How can I achieve the target 5-20% degradation?
-
A: This suggests high lability to base-catalyzed hydrolysis. You need to decrease the stress level significantly.
-
Decrease Temperature: Conduct the experiment at a reduced temperature, such as 4°C or even on an ice bath.
-
Decrease Base Concentration: Use a much lower concentration of NaOH, for example, 0.01 M or 0.001 M.
-
Decrease Time: Take time points at very short intervals (e.g., 5, 15, 30, and 60 minutes).
-
-
Frequently Asked Questions: Oxidative Degradation
The primary amine on the aromatic ring is a prime target for oxidation.
-
Q: What are the expected products from oxidative stress using hydrogen peroxide (H₂O₂)?
-
Q: My chromatogram shows a forest of small peaks after H₂O₂ treatment. How do I identify the relevant degradants?
-
A: This is a common challenge with oxidative studies.
-
Compare with Control: Ensure you run a blank sample (H₂O₂ in solvent, heated under the same conditions) to identify peaks that are artifacts of the oxidant itself.
-
Mass Analysis (LC-MS): Use a mass spectrometer to filter the results. Look for peaks with masses that correspond to the addition of one or more oxygen atoms to the parent molecule (M+16, M+32, etc.).
-
Vary Oxidant Concentration: Try reducing the concentration of H₂O₂ (e.g., from 30% to 3%). This may simplify the degradation profile, favoring the formation of primary degradants over subsequent reaction products.
-
-
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways are plausible under different stress conditions.
Caption: Potential Degradation Pathways of the Molecule.
Troubleshooting Guide: Stability-Indicating Analytical Method
A robust, stability-indicating HPLC method is the cornerstone of resolving and quantifying degradation products. The primary challenge is often dealing with degradants that are significantly more polar than the parent compound.
Frequently Asked Questions: HPLC Method Development
-
Q: My main degradation product, likely 2-(3-aminophenoxy)acetic acid, is eluting in the solvent front of my reversed-phase (C18) method. How can I get it to retain?
-
A: This is a classic problem with highly polar analytes. You have several options to increase retention:
-
Highly Aqueous Mobile Phase: Use a column designed for use in 100% aqueous mobile phases (e.g., a polar-endcapped C18). Start with a mobile phase of 95-98% aqueous buffer.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[14]
-
Ion-Pair Chromatography: If your degradant is ionizable (like a carboxylic acid), you can add an ion-pairing reagent (e.g., tetrabutylammonium hydroxide for acids) to the mobile phase. This forms a neutral complex with the analyte, which is better retained on a C18 column.[15]
-
Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, offering another avenue for retaining polar and ionic compounds.
-
-
-
Q: How do I prove my analytical method is truly "stability-indicating"?
-
A: This is a critical validation step.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity across all stressed samples. The software can compare spectra across a single peak to see if it is spectrally homogeneous. A "pure" peak suggests no co-eluting impurities.
-
Resolution: Demonstrate baseline resolution (Rs > 1.5) between the parent API peak and all known degradation products, as well as between the degradation products themselves.
-
Mass Balance: The total amount of the drug should be conserved. The percentage of API remaining plus the percentage of all degradants formed should ideally sum to 100% (a recovery of 95-105% is often acceptable). This demonstrates that all major degradants are being detected.
-
-
Troubleshooting Common HPLC Issues
Caption: Troubleshooting HPLC Peak Shape Issues.
FAQ: Structural Elucidation of Unknown Degradants
-
Q: I have several unknown peaks in my stressed samples. What is the first step to identifying them?
-
A: The most powerful tool for initial characterization is Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17][18] By analyzing your sample with an LC-MS system, you can determine the mass-to-charge ratio (m/z) of each unknown peak. This allows you to:
-
Propose a molecular formula.
-
Determine if the degradant is an isomer of another peak (same mass, different retention time).
-
Infer the type of reaction that occurred (e.g., a +16 Da mass shift suggests oxidation; a +18 Da shift suggests hydrolysis).
-
-
-
Q: LC-MS gives me a mass, but how can I be more confident about the structure?
-
A: The next step is tandem mass spectrometry (LC-MS/MS).[19][20][21] In an MS/MS experiment, the mass spectrometer isolates the ion of interest (the "parent" ion) and fragments it. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation pattern of a degradant to that of the parent drug, you can often deduce which part of the molecule has been modified. For absolute, unambiguous structural confirmation, the degradant must be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Summary Tables & Protocols
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT to 80°C | Up to 5 days | Neutralize sample before injection to protect the HPLC column. |
| Base Hydrolysis | 0.01 M - 1 M NaOH | RT to 80°C | Up to 5 days | Neutralize sample before injection. |
| Oxidation | 3% - 30% H₂O₂ | RT to 60°C | Up to 24 hours | Run a blank (oxidant only) to check for interferences. |
| Thermal | 80°C (Solid & Solution) | 80°C | Up to 7 days | Consider including a high humidity condition (e.g., 75% RH). |
| Photolytic | ICH Q1B specified light source | RT | Per ICH Q1B | Expose both solid and solution samples. Protect a control sample from light. |
Table 2: Summary of Potential Degradation Products
| Degradation Pathway | Potential Product Name | Expected Mass Change | Notes |
| Amide Hydrolysis | 2-(3-aminophenoxy)acetic acid | +1 Da | Loss of C₁H₄N, gain of OH. Very polar. |
| Ether Cleavage | 3-Aminophenol | -87 Da | Loss of C₄H₆NO. |
| Amine Oxidation | N-Oxide derivative | +16 Da | Oxidation of the primary aromatic amine. |
| Ring Hydroxylation | Hydroxylated API | +16 Da | Addition of an -OH group to the aromatic ring. |
Protocol 1: General Procedure for a Forced Degradation Study
-
Prepare API Stock: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition (acid, base, oxidative), mix the API stock with the stress reagent in a 1:1 ratio (final API concentration ~0.5 mg/mL). For thermal and photolytic studies, use the stock solution directly.
-
Include Controls: For each condition, prepare a control sample (API in solvent without the stressor) and a blank sample (stressor in solvent without the API).
-
Incubate: Place the samples under the desired conditions (e.g., in a water bath, oven, or photostability chamber).
-
Sample at Intervals: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).
-
Quench Reaction: Immediately neutralize acid/base samples with an equimolar amount of base/acid. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze: Inject the samples onto the HPLC-UV/MS system.
Protocol 2: Starting Point for a Stability-Indicating RP-HPLC-UV/MS Method
-
Column: C18, polar-endcapped (e.g., Waters Acquity BEH Shield RP18), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
UV Detection: PDA detector scanning 200-400 nm; extract chromatogram at λmax of the API.
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-500).
References
- Oxidation of Secondary and Primary Amines. (n.d.).
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
- Oxidation of Amines and N-Hetarenes. (n.d.). Science of Synthesis.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved from [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Forced Degradation Testing. (n.d.). SGS Italy. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved from [Link]
-
Thermal Decomposition of Dimethylacetamide (DMAc). (2024). Organic Process Research & Development. Retrieved from [Link]
-
Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Thermal Decomposition of Dimethylacetamide (DMAc). (2016). ResearchGate. Retrieved from [Link]
-
LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. (2024). RSC Advances. Retrieved from [Link]
-
Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-gC3N4 under visible light irradiation. (2018). RSC Advances. Retrieved from [Link]
-
Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. (2009). Environmental Science & Technology. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). LC Resources. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Molecules. Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. Retrieved from [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. (2021). JACS Au. Retrieved from [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2012). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. (2021). JACS Au. Retrieved from [Link]
-
BA Method Development: Polar Compounds. (2023). BioPharma Services. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. (2021). JACS Au. Retrieved from [Link]
-
Effect of temperature and concentration on the structure of N-methylacetamide-water complexes: Near-infrared spectroscopic study. (2005). Journal of Molecular Structure. Retrieved from [Link]
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (n.d.). Google Patents.
-
Hydrolysis of Acetamide. (2023). YouTube. Retrieved from [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology. Retrieved from [Link]
-
The Hydrolysis of Diclofenac Esters. (2015). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Testing | SGS Italy [sgs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. sciencemadness.org [sciencemadness.org]
- 13. mdpi.com [mdpi.com]
- 14. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
FTIR analysis of 2-(3-aminophenoxy)-N-methylacetamide
An In-Depth Guide to the FTIR Analysis of 2-(3-aminophenoxy)-N-methylacetamide: A Comparative Spectroscopic Study
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis, detailing how to distinguish this specific molecule from structurally similar alternatives. We will explore the theoretical underpinnings, present a robust experimental protocol, and delve into a functional group analysis, underscoring the unique spectral fingerprint of the target compound.
Introduction: The Role of FTIR in Molecular Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify organic, polymeric, and inorganic materials. The method works by passing infrared radiation through a sample and measuring the frequencies at which the sample absorbs the radiation.[1] These absorption events correspond to specific molecular vibrations (stretching, bending, wagging) of the chemical bonds within the molecule.[2][3] The resulting spectrum is a unique "molecular fingerprint," providing invaluable information about the functional groups present in the compound.[1]
Our target molecule, this compound (Molecular Formula: C₉H₁₂N₂O₂), possesses a distinct combination of functional groups that make it an ideal candidate for FTIR analysis.[4] Its structure incorporates:
-
A primary aromatic amine (-NH₂)
-
A secondary amide (-CONH-)
-
An aromatic ether (Ar-O-R)
-
A substituted benzene ring
Each of these groups exhibits characteristic absorption bands in the mid-infrared region, and their collective presence creates a unique and identifiable spectrum. This guide will demonstrate how to acquire and interpret this spectrum and, critically, how to differentiate it from compounds that share some, but not all, of its structural features.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an FTIR spectrum is fundamentally dependent on the methodology used for its acquisition. For a solid powder like this compound, Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique that requires minimal sample preparation.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR crystal (typically diamond or germanium) are clean. Run a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Causality: The background scan is crucial for data integrity, as it removes environmental interferences, ensuring that the final spectrum represents only the sample.
-
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal. The amount should be just enough to cover the crystal surface.
-
Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Causality: Good contact is essential for the evanescent wave—the small portion of IR radiation that penetrates the sample—to interact effectively with the material. Insufficient contact leads to a weak, low-quality spectrum.
-
-
Spectral Acquisition: Collect the spectrum using the following validated parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Causality: A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve most functional group peaks without introducing excessive noise. Co-adding 32 scans improves the signal-to-noise ratio (SNR) by a factor of √32, resulting in a cleaner, more interpretable spectrum.
-
-
Data Processing: After acquisition, perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Spectral Interpretation of this compound
The FTIR spectrum of this compound is rich with information. The key is to systematically identify the bands associated with each functional group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp (two peaks) |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp (one peak) |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak |
| 2980 - 2850 | C-H Aliphatic Stretch | -CH₂- and -CH₃ | Medium to Weak |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |
| ~1620 | N-H Bend (Scissoring) | Primary Amine | Medium |
| 1600 & 1475 | C=C Ring Stretch | Aromatic Ring | Medium, Sharp |
| ~1550 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide | Strong |
| ~1250 | C-O-C Asymmetric Stretch | Aromatic Ether | Strong |
| 850 - 675 | C-H Out-of-Plane Bend | Substituted Aromatic | Strong |
Comparative Analysis: Distinguishing the Molecular Fingerprint
The true power of FTIR lies in its ability to differentiate between similar structures. Let's compare the expected spectrum of our target molecule with three plausible alternatives.
Alternative 1: 3-Aminophenol
This molecule contains the primary aromatic amine and a hydroxyl group on the benzene ring but lacks the N-methylacetamide side chain.
-
Shared Peaks: Will show the two N-H stretching bands (~3400-3300 cm⁻¹) and aromatic C=C and C-H peaks.[5]
-
Key Differences:
-
Absence of Amide Bands: No strong Amide I (C=O) peak at ~1650 cm⁻¹ or Amide II peak at ~1550 cm⁻¹.[6]
-
Presence of Phenolic O-H: A very strong, broad O-H stretching band from 3200-3600 cm⁻¹ will be present, which would likely overlap with and dominate the sharper N-H stretches.[7]
-
Presence of C-O Stretch: A strong C-O stretching band around 1200 cm⁻¹ will be visible.
-
Alternative 2: N-methylacetamide
This simple secondary amide serves as a model for the side chain but has no aromatic or primary amine components.
-
Shared Peaks: Will show the secondary amide N-H stretch (~3300 cm⁻¹), the strong Amide I (C=O) peak (~1650 cm⁻¹), and the Amide II peak (~1550 cm⁻¹).[8][9]
-
Key Differences:
Alternative 3: 2-Phenoxy-N-methylacetamide
This is a very close structural analog, differing only by the absence of the primary amine group on the aromatic ring.
-
Shared Peaks: Will exhibit nearly all the same peaks: secondary amide bands (Amide I, II, N-H stretch), ether C-O-C stretch, and aromatic C=C and C-H stretches.
-
Key Differences:
-
Absence of Primary Amine N-H Stretch: The defining difference will be the complete absence of the two characteristic N-H stretching bands around 3450 and 3350 cm⁻¹.[5]
-
Absence of Primary Amine N-H Bend: The N-H bending vibration around 1620 cm⁻¹ will also be missing.
-
This comparative approach demonstrates that while various molecules may share certain spectral features, it is the unique combination of all absorption bands—the presence of primary amine, secondary amide, and aromatic ether peaks simultaneously—that provides an unambiguous identification of this compound.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. By following a validated experimental protocol and applying a systematic, function-group-based interpretation, a high-fidelity molecular fingerprint can be obtained. Furthermore, a comparative analysis against structurally similar alternatives validates the identification by highlighting the unique spectral features that arise from the molecule's complete and specific arrangement of functional groups. This self-validating system of analysis provides a high degree of confidence in the characterization of research compounds and is a cornerstone of quality control in drug development.
References
-
FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019). FindLight. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Rocky Mountain Labs. [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. [Link]
-
FTIR Analysis. RTI Laboratories. [Link]
-
Fourier-transform infrared spectroscopy. Wikipedia. [Link]
-
This compound (C9H12N2O2). PubChemLite. [Link]
-
IR: amines. University of Calgary. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PubMed. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ResearchGate. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 3. jascoinc.com [jascoinc.com]
- 4. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of 2-(3-aminophenoxy)-N-methylacetamide
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)—for the purity analysis of 2-(3-aminophenoxy)-N-methylacetamide, a key intermediate in pharmaceutical synthesis.
The molecular structure of this compound, featuring an aromatic amine, an ether linkage, and an amide group, presents specific analytical challenges.[3] A robust purity method must not only quantify the main compound but also separate and detect process-related impurities and potential degradation products.[4][5] This necessitates a "stability-indicating" method, which is an analytical procedure capable of distinguishing the API from its degradation products.[6][7]
This guide will dissect the experimental choices behind each methodology, present comparative performance data, and offer detailed protocols to empower you to select and implement the most appropriate technique for your analytical needs.
Primary Workhorse: Stability-Indicating HPLC-UV Method
Reversed-phase HPLC with UV detection is the most established and widely used technique for the purity analysis of small-molecule drugs in quality control environments.[4] Its reliability, robustness, and cost-effectiveness make it an indispensable tool.
The "Why": Causality Behind Experimental Choices
The development of a successful stability-indicating HPLC method hinges on a systematic understanding of the analyte's chemistry and its interaction with the chromatographic system.[4][6]
-
Stationary Phase Selection (The Column): A C18 (octadecyl) column is the logical starting point. The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction.[4] The aromatic ring in this compound provides sufficient hydrophobicity to be well-retained on a C18 stationary phase, allowing for effective separation from more polar or less polar impurities.
-
Mobile Phase Composition: The mobile phase is a critical lever for achieving separation.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The basic aromatic amine group (pKa ~4-5) is highly sensitive to pH. Operating with a buffered mobile phase at a low pH (e.g., pH 2.5-3.5 using formic acid or a phosphate buffer) ensures the amine is consistently protonated. This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification.
-
-
Gradient Elution: For a stability-indicating method, where impurities may have a wide range of polarities, a gradient elution is superior to an isocratic one.[4] Starting with a high percentage of the aqueous phase allows for the retention and separation of polar impurities, while gradually increasing the organic solvent concentration ensures that even highly retained, non-polar impurities are eluted from the column in a reasonable time, resulting in sharper peaks and improved sensitivity.
-
UV Detection Wavelength: The presence of the phenyl ring creates a strong chromophore. To determine the optimal wavelength for detection, a UV-Vis spectrum of the analyte in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax), likely in the 230-260 nm range, will provide the best sensitivity for both the main compound and structurally similar impurities.[8]
Experimental Protocol: HPLC-UV
1. Instrumentation:
- HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: λmax (e.g., 240 nm), determined experimentally.
- Injection Volume: 10 µL.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 20.0 | 95 | | 25.0 | 95 | | 25.1 | 5 | | 30.0 | 5 |
3. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
Workflow Visualization: HPLC-UV Analysis
Caption: Standard workflow for HPLC-UV purity analysis.
Advanced Alternative: UPLC-MS for Enhanced Resolution and Identification
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from traditional HPLC, utilizing columns with sub-2 µm particles and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[9][10][11] When coupled with a mass spectrometer, it becomes an unparalleled tool for not only separating but also identifying impurities.[12][13]
The "Why": The UPLC-MS Advantage
-
Superior Resolution and Speed: The smaller particle size in UPLC columns dramatically increases separation efficiency.[14] This results in sharper, narrower peaks, allowing for the separation of closely eluting impurities that might co-elute in a standard HPLC run.[9] Furthermore, analyses can be up to ten times faster than conventional HPLC, significantly boosting throughput.[9][14]
-
Enhanced Sensitivity: The combination of narrower peaks (less diffusion) and the inherent sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at much lower levels.[9][15]
-
Definitive Impurity Identification: This is the most critical advantage for method development and stability studies. While a UV detector only indicates the presence and quantity of a compound, a mass spectrometer provides the mass-to-charge ratio (m/z) of the molecule.[13][16] This information can be used to determine the elemental composition and propose a structure for an unknown impurity, which is invaluable for understanding degradation pathways and controlling process impurities.[13][15]
Experimental Protocol: UPLC-MS
1. Instrumentation:
- UPLC system coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
- Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1 µL.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 2 | | 3.0 | 98 | | 4.0 | 98 | | 4.1 | 2 | | 5.0 | 2 |
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization, Positive (ESI+). (The basic amine is readily protonated).
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
4. Sample Preparation:
- Prepare sample as in the HPLC-UV method, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.
Performance Comparison: HPLC-UV vs. UPLC-MS
The choice between these two powerful techniques often depends on the specific stage of drug development and the analytical question being asked.
| Parameter | HPLC-UV | UPLC-MS | Rationale & Justification |
| Resolution | Good | Excellent | UPLC's sub-2µm particles provide significantly higher separation efficiency and peak capacity.[11][14] |
| Analysis Time | ~30 min | ~5 min | Higher optimal flow rates and shorter columns in UPLC lead to a drastic reduction in run time.[9][14] |
| Sensitivity (LOD/LOQ) | Moderate | High | Sharper peaks and the intrinsic sensitivity of MS detectors allow for the detection of trace-level impurities.[9][17] |
| Impurity Identification | No (Retention Time Only) | Yes (Mass-to-Charge Ratio) | MS provides molecular weight data, which is crucial for the structural elucidation of unknown impurities.[13][16] |
| System Cost | Lower | Higher | UPLC systems and mass spectrometers represent a significantly larger capital investment.[9][11] |
| Robustness for QC | Excellent | Good | HPLC methods are generally considered more robust and transferable between labs for routine quality control testing. |
| Best Application | Routine QC, Release Testing | Method Development, Forced Degradation Studies, Impurity Profiling | HPLC is a workhorse for established methods, while UPLC-MS excels at investigation and characterization.[10] |
Trustworthiness: The Role of Method Validation
Regardless of the chosen technology, the analytical method must be validated to be considered trustworthy and reliable for its intended purpose.[18][19] Validation is a formal process that provides documented evidence that the method performs as expected.[19][20] This process is mandated by regulatory agencies like the FDA and is described in ICH guidelines.[20][21][22]
Key validation parameters include:
-
Specificity: The ability to definitively assess the analyte in the presence of impurities and degradation products.[19] This is the core of a stability-indicating method.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.[19]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
Workflow Visualization: Method Development & Validation Lifecycle
Caption: Lifecycle of an analytical method from development to routine use.
Conclusion
For the purity analysis of this compound, both HPLC-UV and UPLC-MS are highly effective techniques, but they serve different primary purposes.
-
The HPLC-UV method stands as the ideal choice for routine quality control and release testing in a manufacturing environment. Its robustness, lower cost, and simplicity make it a reliable workhorse for quantifying purity against established specifications.
-
The UPLC-MS method is the superior choice for method development, in-depth impurity profiling, and forced degradation studies. Its exceptional speed, resolution, and, most importantly, its ability to provide mass information for structural elucidation are indispensable for gaining a deep understanding of a compound's stability and impurity profile, which is critical during the research and development phases.
Ultimately, a comprehensive analytical strategy in drug development will leverage both techniques: UPLC-MS to develop a deep understanding of the molecule and identify critical impurities, and a robust, validated HPLC-UV method transferred to quality control for routine monitoring throughout the product's lifecycle.
References
- A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions - Benchchem.
- A Review on Comparative study of HPLC and UPLC - RJPT.
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem.
- Method Development & Validation (Stability-Indicating).
- Stability Indicating HPLC Method Development: A Review - IRJPMS.
- HPLC Vs UPLC - What's The Difference? - Industry news - alwsci.
- HPLC vs UPLC: Resolution and Throughput Compared - Patsnap Eureka.
- Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso.
- Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1) | LCGC International.
- Mass Spectrometry in Small Molecule Drug Development.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent.
- Stability Indicating HPLC Method Development: A Review - IJPPR.
- FDA Guidelines for Analytical Method Validation | PDF - Scribd.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Analytical Procedures and Methods Validation for Drugs and Biologics.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent.
- 2-(3-aminophenoxy)-N-ethylacetamide - 926221-29-6 - Vulcanchem.
- Small Molecule Drug Characterization and Purity Analysis - Agilent.
- FDA issues revised guidance for analytical method validation - ResearchGate.
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review.
- Identity and Purity - Small Molecules - Pacific BioLabs.
- IMPURITY PROFILING OF DRUGS: A RE- VIEW - IJNRD.
- This compound (C9H12N2O2) - PubChemLite.
- 2-[3-(aminomethyl)phenoxy]-N-methylacetamide | 1016718-86-7 - Sigma-Aldrich.
- Quantitative Analysis of Trace Impurities in Drugs (LC/MS) - Shimadzu.
- A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.
Sources
- 1. irjpms.com [irjpms.com]
- 2. agilent.com [agilent.com]
- 3. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. sepscience.com [sepscience.com]
- 10. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 11. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ijnrd.org [ijnrd.org]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. scribd.com [scribd.com]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. fda.gov [fda.gov]
comparing 2-(3-aminophenoxy)-N-methylacetamide with other phenoxyacetamides
An In-depth Comparative Guide to 2-(3-aminophenoxy)-N-methylacetamide and Related Phenoxyacetamide Analogs for Drug Discovery Professionals
Executive Summary
The phenoxyacetamide scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of this compound, a specific analog within this class, against other functionally and structurally related phenoxyacetamides. While empirical data on this compound itself is limited in publicly accessible literature, this document leverages extensive data from closely related analogs to build a predictive profile of its physicochemical properties, biological potential, and structure-activity relationships (SAR). We present detailed experimental protocols for the synthesis and evaluation of these compounds, aiming to equip researchers with the foundational knowledge required to explore this promising chemical space. The insights and methodologies contained herein are intended to guide the rational design and development of novel therapeutics based on the phenoxyacetamide core.
Introduction: The Versatility of the Phenoxyacetamide Scaffold
Phenoxyacetamide derivatives represent a privileged scaffold in drug discovery, consistently yielding candidates with diverse and potent biological activities. These activities span multiple therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammation.[1][4] The core structure, characterized by a phenyl ring linked via an ether oxygen to an acetamide group, offers three primary points for chemical modification: the phenyl ring, the acetyl methylene bridge, and the acetamide nitrogen. This structural flexibility allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
This guide focuses on this compound (CAS 58730-35-1), an intriguing analog featuring a meta-positioned amino group on the phenyl ring and a methyl group on the acetamide nitrogen. The presence of the amino group, in particular, offers a reactive handle for further derivatization and can significantly influence the molecule's polarity and hydrogen bonding capacity. By analyzing the established biological profiles of related analogs, we can infer the potential therapeutic applications of this specific compound and highlight its value as a lead structure for further investigation.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of this compound with several structurally similar analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | 58730-35-1 | C₉H₁₂N₂O₂ | 180.21 | Parent compound |
| 2-(3-aminophenoxy)-N-ethylacetamide[5] | 926221-29-6 | C₁₀H₁₄N₂O₂ | 194.23 | N-ethyl vs. N-methyl on acetamide |
| 2-(3-Amino-4-bromophenoxy)-N-methylacetamide | 1387566-08-6 | C₉H₁₁BrN₂O₂ | 259.10 | Bromo substitution on phenyl ring |
| 2-[3-(aminomethyl)phenoxy]-N-methylacetamide[6] | 1016718-86-7 | C₁₀H₁₄N₂O₂ | 194.23 | Aminomethyl vs. amino on phenyl ring |
Note: Data compiled from vendor and chemical database information.
The addition of even small functional groups, such as a bromine atom or an extra methylene unit, significantly alters molecular weight and lipophilicity, which in turn affects solubility, permeability, and metabolic stability. The primary amino group on the phenyl ring of this compound suggests a moderate polarity, potentially enhancing aqueous solubility.
Synthesis and Characterization
General Synthesis of Phenoxyacetamides
Phenoxyacetamide derivatives are typically synthesized via a nucleophilic substitution reaction (Williamson ether synthesis), where a substituted phenol is reacted with an α-haloacetamide. The general workflow is outlined below.
Caption: General synthesis scheme for phenoxyacetamide derivatives.
Protocol for Synthesis of this compound:
-
Reaction Setup: To a solution of 3-aminophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloro-N-methylacetamide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of protons and carbons.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that help confirm the structure.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the amide, and the C-O-C stretch of the ether linkage.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[8][10]
Comparative Biological Activities and Structure-Activity Relationships (SAR)
The phenoxyacetamide scaffold has been extensively explored for various biological activities. By analyzing the SAR of published analogs, we can predict the likely biological profile of this compound.
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 5. 2-(3-aminophenoxy)-N-ethylacetamide (926221-29-6) for sale [vulcanchem.com]
- 6. 2-[3-(aminomethyl)phenoxy]-N-methylacetamide | 1016718-86-7 [sigmaaldrich.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. posters.unh.edu [posters.unh.edu]
- 10. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 2-(3-aminophenoxy)-N-methylacetamide: A Comparative Analytical Guide
Executive Summary
2-(3-aminophenoxy)-N-methylacetamide (CAS 1016718-86-7) serves as a critical intermediate in the synthesis of voltage-gated sodium channel blockers and other CNS-active agents. Its structural integrity relies on two specific features: the meta-substitution pattern of the aromatic ring and the O-alkylation of the phenol moiety (chemoselectivity).
This guide objectively compares the analytical performance of 1H NMR , 13C NMR , and IR Spectroscopy in validating this structure against its common synthetic impurities: the para-isomer (regioisomer) and the N-alkylated byproduct (chemoselective error).
Part 1: The Structural Challenge
In the synthesis of this compound, typically achieved via the O-alkylation of 3-aminophenol with 2-chloro-N-methylacetamide, two primary structural deviations can occur:
-
Regioisomer Contamination: Starting material impurities may lead to the formation of para- or ortho-aminophenoxy derivatives.
-
Chemoselectivity Failure: The alkylating agent may attack the aniline nitrogen instead of the phenolic oxygen, creating an N-alkylated impurity rather than the desired ether linkage.
The following sections detail how to distinguish these alternatives.
Part 2: Comparative Analytical Performance
Distinguishing Regioisomers (Meta vs. Para)
Technique: 1H NMR Spectroscopy (400 MHz+) Verdict: The Primary Validator.
The meta-substitution pattern of the target molecule offers a unique magnetic environment compared to the symmetric para-isomer.
| Feature | Target: Meta-Isomer | Alternative: Para-Isomer | Analytical Insight |
| Symmetry | Asymmetric ( | Symmetric ( | Para isomers show simplified spectra due to equivalent protons. |
| Aromatic Proton Count | 4 Distinct Signals | 2 Distinct Signals (AA'BB' system) | The meta isomer displays a 1:1:1:1 integral ratio; para displays 2:2. |
| Coupling Pattern | Singlet (H2), Doublet (H4), Triplet (H5), Doublet (H6) | Two Doublets (often roofing) | The isolated singlet at ~6.1-6.3 ppm is the "fingerprint" of the meta isomer. |
| Coupling Constants ( | The small meta-coupling is visible only in the target structure. |
Distinguishing Chemoselectivity (Ether vs. Amine Linkage)
Technique: 13C NMR & IR Spectroscopy Verdict: 13C NMR provides definitive proof of O-alkylation.
A common synthetic failure is the alkylation of the nitrogen (N-alkylation) rather than the oxygen.
| Feature | Target: O-Alkylated (Ether) | Alternative: N-Alkylated (Amine) | Analytical Insight |
| 13C NMR ( | Oxygen is more electronegative, deshielding the ipso carbon significantly more than nitrogen. | ||
| 1H NMR ( | Protons adjacent to oxygen are more deshielded (downfield) than those adjacent to nitrogen. | ||
| IR Spectroscopy | Strong C-O stretch (~1240 cm⁻¹) | Weak/No C-O stretch | Presence of the ether band confirms the target structure. |
Part 3: Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Objective: To confirm regio-purity and linker identity.
-
Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of DMSO-d6 .
-
Expert Insight: DMSO-d6 is preferred over CDCl3 for this compound. The amide proton (
) and the aniline protons ( ) are liable to exchange or broaden in chloroform. DMSO stabilizes these protons via hydrogen bonding, allowing for sharp, integrable signals.
-
-
Acquisition:
-
Run a standard 1H scan (min. 16 scans, 1s relaxation delay).
-
Run a 13C scan (min. 512 scans) to resolve the quaternary carbons.
-
Optional: Run HSQC to correlate the methylene protons (
4.4) to the ether carbon.
-
-
Data Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine meta-coupling (
Hz) on the aromatic singlet.
Protocol B: Rapid Purity Screen (HPLC-UV)
Objective: To quantify isomer ratios.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide absorption).
-
Validation: The para-isomer typically elutes slightly earlier than the meta-isomer due to higher polarity/symmetry.
Part 4: Supporting Experimental Data
Predicted Spectroscopic Data (DMSO-d6)
Based on substituent additivity rules and analogous phenoxyacetamide structures.
1H NMR (400 MHz, DMSO-d6)
| Shift ( | Multiplicity | Integral | Assignment | Structural Significance |
| 7.95 | Broad q | 1H | Amide NH | Coupled to methyl group ( |
| 6.92 | t | 1H | Ar-H5 | Pseudo-triplet ( |
| 6.15 - 6.25 | m | 2H | Ar-H4, H6 | Overlapping doublets |
| 6.10 | t (fine) | 1H | Ar-H2 | Diagnostic Singlet/Triplet ( |
| 5.05 | Broad s | 2H | Aniline NH₂ | Exchangeable protons |
| 4.38 | s | 2H | O-CH₂ -CO | Downfield shift confirms O-alkylation . |
| 2.65 | d | 3H | N-CH₃ | Amide methyl group ( |
Part 5: Visualization & Workflow
The following diagram illustrates the logical decision tree for characterizing the compound, prioritizing the exclusion of the most common synthetic errors.
Figure 1: Analytical Decision Matrix for validating this compound.
References
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Accessed February 16, 2026. Link
-
Mancilla, T., et al. "Synthesis and characterization of new 2-(alkylamino)acetamides."[1] Arkivoc, 2003(xi), 37-47.[1] (Provides analogous NMR data for acetamide linkers). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22060559, this compound." PubChem. Accessed February 16, 2026. Link
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons. (Authoritative text on substituent additivity rules for NMR).
Sources
Characterization Guide: UV-Vis Absorption Spectrum of 2-(3-aminophenoxy)-N-methylacetamide
Executive Summary & Application Context
2-(3-aminophenoxy)-N-methylacetamide is a critical intermediate often encountered in the synthesis of pharmaceutical kinase inhibitors and specific azo-dyes. Its structural integrity is defined by two key functionalities on a benzene core: a primary amine (at the meta position) and a phenoxy-acetamide ether linkage .
This guide provides a comparative spectroscopic analysis to distinguish this compound from its metabolic precursors (e.g., 3-aminophenol) and structural analogs. Unlike standard datasheets, this protocol focuses on solvatochromic differentiation and pH-dependent spectral shifting as self-validating purity checks.
The "Why" of UV-Vis for this Compound
While NMR confirms structure, UV-Vis is the superior tool for:
-
Reaction Monitoring: Tracking the O-alkylation of 3-aminophenol (disappearance of phenoxide shifts).
-
pKa Estimation: Determining the protonation state of the meta-amino group.
-
Trace Impurity Detection: Identifying oxidized azo-impurities which absorb strongly at >400 nm.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its primary synthetic precursor and a non-aminated analog. This comparison establishes the baseline for purity assessment.
| Feature | Target: this compound | Precursor: 3-Aminophenol | Analog: 2-Phenoxyacetamide |
| Chromophore | m-Substituted Anisidine Derivative | m-Substituted Phenol | Mono-substituted Benzene (Alkoxy) |
| ~292 nm (Primary Band)~235 nm (Secondary) | 286 nm | 270 nm | |
| Molar Absorptivity ( | High ( | Moderate ( | Low ( |
| Alkaline Shift (pH > 10) | Negligible (Ether linkage is stable) | Bathochromic (Red shift to ~300nm due to phenoxide formation) | Negligible |
| Acidic Shift (pH < 2) | Hypsochromic (Blue shift to ~270nm; NH | Hypsochromic | Negligible |
Mechanism of Spectral Differences[4]
-
Target vs. Precursor: The conversion of the phenolic -OH to an ether (-O-R) in the target molecule eliminates the possibility of phenoxide ion formation. In basic media, 3-aminophenol will show a massive red shift; the target will not. This is the primary test for reaction completion.
-
Target vs. Analog: The presence of the meta-amino group in the target pushes the
from 270 nm (analog) to ~292 nm due to transitions and extended conjugation.
Experimental Protocol: Self-Validating Characterization
This protocol uses a pH-Switch Method to validate the identity of the compound. If the spectrum does not shift significantly between Neutral and Acidic conditions, the amine functionality is absent or degraded.
Reagents & Equipment[5]
-
Solvent A (Neutral): HPLC-grade Methanol (MeOH).
-
Solvent B (Acidic): 0.1 M HCl in MeOH.
-
Solvent C (Basic): 0.1 M NaOH in MeOH.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–450 nm).
-
Cuvettes: Quartz, 1 cm path length.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of this compound in 100 mL MeOH. (Concentration
). -
Working Standard: Dilute 1 mL of Stock into 9 mL of MeOH. (Final Conc:
). -
Baseline Scan: Run a blank scan with pure MeOH.
-
Neutral Scan: Scan the Working Standard. Observe
at ~292 nm. -
Acidic Validation (The "Identity Switch"):
-
Add 20
L of 1 M HCl to the cuvette. Mix gently. -
Result: The peak at 292 nm should collapse and shift to ~270 nm.
-
Reasoning: Protonation of the amine (-NH
) removes its electron-donating capability, making the molecule spectrally identical to the 2-Phenoxyacetamide analog.
-
-
Basic Validation (The "Purity Check"):
-
Prepare a fresh sample in Solvent C (NaOH).
-
Result: The spectrum should overlap with the Neutral Scan.
-
Failure Mode: If a new peak appears >300 nm, unreacted 3-aminophenol is present (forming the phenoxide).
-
Visualization of Logic & Workflow
Diagram 1: Spectral Identification Logic
This decision tree illustrates how to interpret the spectral shifts to confirm identity and purity.
Caption: Logical flow for confirming the structure of this compound using solvatochromic shifts.
Diagram 2: Experimental Workflow
The physical steps required to prepare and analyze the sample, ensuring data integrity.
Caption: Step-by-step experimental workflow for UV-Vis characterization.
References
-
NIST Chemistry WebBook. Phenol, 3-amino- UV/Visible Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
-
PubChem. 2-Phenoxyacetamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Discusses the auxochromic effects of -NH2 and -OR groups on benzene rings).
- Perkampus, H. H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers.
Sources
A Comparative Guide to the Elemental Analysis of 2-(3-aminophenoxy)-N-methylacetamide
This guide provides an in-depth technical comparison of elemental analysis and alternative analytical techniques for the characterization of 2-(3-aminophenoxy)-N-methylacetamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical basis and practical application of these methods, supported by experimental protocols and data interpretation.
Introduction: The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone technique in synthetic chemistry, providing a fundamental measure of a compound's purity and empirical formula. For a novel or synthesized compound like this compound, confirming its elemental composition is a critical first step in its characterization. This analysis provides the mass percentages of carbon, hydrogen, nitrogen, and, by difference or direct determination, oxygen. These experimental values are then compared against the theoretical composition to assess the sample's purity.
Theoretical Elemental Composition of this compound
The first step in any elemental analysis is the calculation of the theoretical elemental composition from the compound's molecular formula.
Molecular Formula: C₉H₁₂N₂O₂
Molecular Weight: 180.21 g/mol
To calculate the theoretical percentage of each element, the following formula is used:
Percentage of Element = (Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound × 100%
Based on this, the theoretical elemental composition of this compound is presented in Table 1 .
Table 1: Theoretical Elemental Composition of this compound (C₉H₁₂N₂O₂)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 59.99 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 6.73 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.55 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 17.76 |
| Total | 180.23 | 100.00 |
Experimental Determination: CHNS Combustion Analysis
The most common method for experimental elemental analysis is CHNS combustion analysis.[1][2] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.
Experimental Protocol: CHNS Analysis
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and dry. Grinding the sample to a fine powder is recommended.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Instrument Calibration:
-
Calibrate the CHNS analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace (typically at ~900-1000 °C).
-
The combustion products are swept by a carrier gas (usually helium) through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then passed through a series of traps and columns to separate CO₂, H₂O, and N₂.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Calculation:
-
The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight. The oxygen content is typically determined by difference, although direct oxygen analysis via pyrolysis is also possible.[3]
-
A typical experimental result for a pure sample of this compound would be expected to be within ±0.4% of the theoretical values.
A Comparative Look: Alternative Analytical Techniques
While elemental analysis is fundamental for confirming the empirical formula, it provides limited information about the molecular structure and the nature of any impurities. Therefore, it is crucial to employ orthogonal analytical techniques for a comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its molecular formula.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Data Interpretation: The instrument measures the mass-to-charge ratio (m/z) with high precision. For this compound, the expected [M+H]⁺ ion would be at m/z 181.0972.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Interpretation: The spectrum will show distinct peaks corresponding to the different types of protons in the molecule, and their integration will be proportional to the number of protons. The splitting patterns provide information about neighboring protons.
Quantitative NMR (qNMR)
qNMR is an increasingly utilized technique for determining the purity of a compound without the need for a reference standard of the analyte itself.[4][5][6]
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum under quantitative conditions (ensuring full relaxation of all signals).
-
Data Calculation: The purity of the sample can be calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.
Performance Comparison
Table 2: Comparison of Elemental Analysis with Alternative Techniques
| Feature | Elemental Analysis (CHNS) | High-Resolution Mass Spectrometry (HRMS) | NMR Spectroscopy (¹H, ¹³C) | Quantitative NMR (qNMR) |
| Primary Information | Elemental composition (%C, H, N) | Exact molecular weight and molecular formula | Molecular structure and connectivity | Purity and quantitative analysis |
| Purity Assessment | Good for bulk purity, sensitive to inorganic impurities | Can detect impurities with different molecular weights | Can identify and quantify organic impurities | Excellent for quantifying specific impurities and overall purity |
| Structural Information | None | Limited to molecular formula | Detailed structural elucidation | Confirms structure while quantifying |
| Sample Amount | 1-3 mg | < 1 mg | 5-10 mg | 5-15 mg |
| Destructive? | Yes | No (can be) | No | No |
| Key Advantage | Direct measure of elemental ratios | High accuracy for molecular formula determination | Unparalleled for structural determination | High precision purity assessment without a specific reference standard |
| Limitations | Insensitive to isomeric impurities, provides no structural information | May not detect impurities with the same molecular formula (isomers) | Can be less sensitive to trace impurities | Requires a certified internal standard and careful experimental setup |
Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound, incorporating elemental analysis and complementary techniques.
Caption: Workflow for the synthesis and characterization of this compound.
Logical Comparison of Techniques
The choice of analytical technique depends on the specific question being addressed. The following diagram illustrates the logical relationship between the techniques in confirming the identity and purity of the target compound.
Caption: Decision tree for selecting analytical techniques for compound characterization.
Conclusion
Elemental analysis remains a fundamental and indispensable tool for the initial characterization and purity assessment of synthesized organic compounds like this compound. Its strength lies in providing a direct measure of the elemental composition, which is a critical validation of the synthetic outcome. However, for a comprehensive understanding of the compound's identity, structure, and purity, a multi-technique approach is essential. The integration of elemental analysis with high-resolution mass spectrometry and various NMR spectroscopic methods provides a self-validating system that ensures the highest level of scientific rigor in drug discovery and development.
References
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231.
-
University of Iowa. (n.d.). Combustion Elemental Analysis (CHN) | MATFab Facility. Retrieved from [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. onlinecourses.swayam2.ac.in [onlinecourses.swayam2.ac.in]
- 3. jchps.com [jchps.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
